MARK-IN-1
Description
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Properties
CAS No. |
1109283-93-3 |
|---|---|
Molecular Formula |
C22H23F2N7OS |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[(1R,6R)-6-amino-2,2-difluorocyclohexyl]-5-methyl-4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H23F2N7OS/c1-12-15(6-18(33-12)21(32)29-19-17(25)4-3-5-22(19,23)24)16-9-28-31-11-13(7-26-20(16)31)14-8-27-30(2)10-14/h6-11,17,19H,3-5,25H2,1-2H3,(H,29,32)/t17-,19-/m1/s1 |
InChI Key |
SFILVHFYISPBOI-IEBWSBKVSA-N |
Isomeric SMILES |
CC1=C(C=C(S1)C(=O)N[C@@H]2[C@@H](CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)C5=CN(N=C5)C |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NC2C(CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)C5=CN(N=C5)C |
Origin of Product |
United States |
Foundational & Exploratory
MARK-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MARK-IN-1 is a highly potent, ATP-competitive inhibitor of Microtubule Affinity Regulating Kinases (MARKs) with a reported IC50 of less than 0.25 nM.[1][2][3][4][5] Developed as part of a medicinal chemistry effort to optimize pyrazolopyrimidine-based MARK inhibitors, this compound (also referred to as Compound 25 in its primary publication) demonstrates significant potential as a chemical probe to investigate the physiological and pathological roles of MARKs.[2] The primary mechanism of action of this compound is the direct inhibition of the kinase activity of MARK isoforms, which play a crucial role in the phosphorylation of microtubule-associated proteins (MAPs), most notably Tau. By inhibiting MARK, this compound prevents the hyperphosphorylation of Tau, a key event in the pathology of Alzheimer's disease and other tauopathies. This inhibition leads to the stabilization of microtubules and a reduction in the formation of neurofibrillary tangles. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of MARK Kinase Activity
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the MARK family of serine/threonine kinases. The MARK family consists of four highly homologous isoforms (MARK1, MARK2, MARK3, and MARK4) that are key regulators of microtubule dynamics and cellular polarity. The catalytic activity of MARKs is central to their function, and this compound directly interferes with this activity.
The primary substrate of MARK kinases in neurons is the microtubule-associated protein Tau. MARKs phosphorylate Tau at specific KXGS motifs within its microtubule-binding domain. This phosphorylation event reduces the affinity of Tau for microtubules, causing it to detach. In healthy neurons, this process is tightly regulated to allow for the dynamic instability of the microtubule network, which is essential for processes such as axonal transport and neurite outgrowth.
In the context of tauopathies like Alzheimer's disease, MARKs are implicated in the hyperphosphorylation of Tau. This excessive phosphorylation leads to the dissociation of Tau from microtubules and its subsequent aggregation into paired helical filaments (PHFs), the main component of neurofibrillary tangles (NFTs). These tangles are a pathological hallmark of Alzheimer's disease and are associated with neuronal dysfunction and cell death.
This compound, by inhibiting MARK, prevents the initial phosphorylation events that lead to Tau detachment and aggregation. This, in turn, is expected to stabilize microtubules and mitigate the downstream pathology associated with Tau hyperphosphorylation.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds from the primary literature.
| Parameter | This compound (Compound 25) | Reference Compound(s) | Assay Type | Source |
| MARK2 IC50 | < 0.25 nM | Compound 1: 1.1 nM | Biochemical Kinase Assay | [2] |
| MARK1 IC50 | Not explicitly reported | Not explicitly reported | Biochemical Kinase Assay | - |
| MARK3 IC50 | Not explicitly reported | Not explicitly reported | Biochemical Kinase Assay | - |
| MARK4 IC50 | Not explicitly reported | Not explicitly reported | Biochemical Kinase Assay | - |
| Cellular Tau Phosphorylation (pS262) IC50 | 130 nM | Compound 1: 330 nM | Cellular Immunoassay | [2] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (MARK2 IC50 Determination)
This protocol describes the method used to determine the in vitro potency of this compound against the MARK2 kinase.
Materials:
-
Recombinant human MARK2 enzyme
-
Biotinylated peptide substrate (Biotin-Ahx-AMARAASAAALARRR)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
HTRF KinEASE-STK S1 kit reagents (Cisbio)
-
384-well low-volume white plates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration would be 10 mM, followed by 1:3 serial dilutions.
-
Assay Plate Preparation: Add 25 nL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a high-activity control (0% inhibition) and wells without enzyme as a low-activity control (100% inhibition).
-
Kinase Reaction:
-
Prepare a master mix containing the MARK2 enzyme and the biotinylated peptide substrate in the assay buffer.
-
Dispense the kinase/substrate mix into the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP to a final concentration equal to its Km for MARK2.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the HTRF detection reagents as per the manufacturer's instructions. These reagents typically include a streptavidin-XL665 conjugate to bind the biotinylated substrate and a phosphospecific antibody conjugated to Europium cryptate.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Determine the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Cellular Tau Phosphorylation Assay (pS262 IC50 Determination)
This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of Tau at serine 262 in a cellular context.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or a similar cell line that endogenously expresses Tau.
-
Cell culture medium and supplements.
-
This compound (or other test compounds).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Tau (Ser262) and anti-total-Tau.
-
Secondary antibodies conjugated to a detectable label (e.g., HRP for western blotting, or fluorescent dyes for in-cell western).
-
Western blotting or in-cell western reagents and equipment.
Procedure:
-
Cell Culture and Treatment:
-
Plate the neuronal cells in a suitable format (e.g., 96-well plate for in-cell western, or larger plates for western blotting) and allow them to adhere and grow.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the diluted compounds for a specified period (e.g., 2-4 hours). Include a DMSO-treated control.
-
-
Cell Lysis (for Western Blotting):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies against phospho-Tau (Ser262) and total Tau.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Tau signal to the total Tau signal.
-
-
In-Cell Western (Alternative to Western Blotting):
-
After treatment, fix the cells in the plate with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block the cells and then co-incubate with the primary antibodies for phospho-Tau (Ser262) and a normalization protein (e.g., GAPDH or total Tau).
-
Wash the cells and incubate with the corresponding fluorescently-labeled secondary antibodies.
-
Scan the plate using a fluorescent plate reader.
-
Normalize the phospho-Tau signal to the normalization protein signal.
-
-
Data Analysis:
-
Calculate the percent inhibition of Tau phosphorylation for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Signaling Pathways and Experimental Workflows
MARK Signaling Pathway in Tau Phosphorylation
Caption: MARK signaling pathway in Tau phosphorylation and the inhibitory effect of this compound.
Experimental Workflow for Biochemical IC50 Determination
References
MARK-IN-1: An In-Depth Technical Guide for Researchers and Drug Development Professionals
An exploration of MARK-IN-1, a potent inhibitor of microtubule affinity-regulating kinase (MARK), detailing its mechanism of action, biochemical and cellular effects, and the experimental protocols for its characterization.
Introduction
Microtubule Affinity-Regulating Kinases (MARKs) are a family of serine/threonine kinases that play a crucial role in regulating microtubule dynamics.[1][2] By phosphorylating microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4, MARKs cause their detachment from microtubules, leading to microtubule destabilization.[1][2] This process is vital for various cellular functions, including cell polarity, division, and intracellular transport. Dysregulation of MARK activity has been implicated in the pathology of several diseases, most notably Alzheimer's disease, where hyperphosphorylation of Tau is a key hallmark.[3] As such, MARKs have emerged as a promising therapeutic target. This compound is a potent, small-molecule inhibitor of the MARK family.[1][3] This technical guide provides a comprehensive overview of this compound, including its quantitative data, the experimental protocols to assess its activity, and the signaling pathways it modulates.
This compound: Mechanism of Action and Biochemical Data
This compound is a highly potent inhibitor of MARK with a reported half-maximal inhibitory concentration (IC50) of less than 0.25 nM.[1][3] While specific Ki values and a comprehensive kinase selectivity profile for this compound are not publicly available in the format of a full panel screen, its high potency suggests a strong binding affinity to the kinase. The primary mechanism of action for MARK inhibitors like this compound is the competitive inhibition of the ATP-binding site of the kinase, preventing the phosphorylation of its substrates.
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 | < 0.25 nM | [1][3] |
MARK Signaling Pathway
The MARK signaling pathway is a critical regulator of microtubule stability and is itself controlled by upstream kinases. A simplified representation of this pathway is illustrated below.
Upstream kinases such as Liver Kinase B1 (LKB1) and MARK Kinase (MARKK), also known as TAO-1, activate MARK through phosphorylation.[2] Activated MARK then phosphorylates MAPs, leading to their dissociation from microtubules and a shift from a stable to a dynamic microtubule state. This compound exerts its effect by directly inhibiting MARK, thereby preventing the phosphorylation of MAPs and promoting microtubule stability.
Experimental Protocols
Characterizing the activity of a kinase inhibitor like this compound requires a series of in vitro and cell-based assays. The following sections detail the methodologies for key experiments.
In Vitro Kinase Activity Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a MARK family kinase, typically MARK2.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Dilute recombinant active MARK1 to the desired concentration in kinase dilution buffer.
-
Prepare a stock solution of a suitable substrate, such as a synthetic peptide derived from Tau containing a MARK phosphorylation site.
-
Prepare a stock solution of ATP, which may be radiolabeled (e.g., [γ-³²P]ATP) for traditional assays or unlabeled for use with ADP-detecting luminescence assays.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
In a microplate, add the diluted this compound solutions to the wells.
-
Add the diluted MARK1 enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter or phosphorimager. For non-radioactive assays, follow the detection steps of the specific kit (e.g., ADP-Glo™).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Microtubule Co-sedimentation Assay
This assay is used to assess the effect of this compound on the binding of MAPs, such as Tau, to microtubules. By inhibiting MARK, this compound is expected to increase the amount of Tau that co-sediments with microtubules.
Workflow:
Methodology:
-
Microtubule Polymerization:
-
Polymerize purified tubulin in a polymerization buffer (e.g., BRB80 buffer with GTP and taxol) at 37°C to form stable microtubules.
-
-
Reaction Setup:
-
In separate tubes, prepare reaction mixtures containing the polymerized microtubules, purified Tau protein, active MARK2 kinase, and ATP.
-
Add different concentrations of this compound or vehicle control (DMSO) to the respective tubes.
-
-
Incubation and Sedimentation:
-
Incubate the reaction mixtures at 37°C to allow for Tau phosphorylation and binding to microtubules.
-
Centrifuge the samples at high speed to pellet the microtubules and any associated proteins.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound proteins) from the pellet (containing microtubules and bound proteins).
-
Resuspend the pellet in a buffer of equal volume to the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-Tau antibody.
-
Quantify the amount of Tau in the pellet and supernatant fractions to determine the effect of this compound on Tau's affinity for microtubules.
-
Cellular Assay for Tau Phosphorylation and Microtubule Integrity
This immunofluorescence-based assay visualizes the effects of this compound on Tau phosphorylation and the microtubule network within cultured cells.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons) onto glass coverslips.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with primary antibodies targeting phosphorylated Tau (e.g., at the KXGS motifs) and α-tubulin.
-
Wash the cells and incubate with appropriate fluorophore-conjugated secondary antibodies.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the intensity of phospho-Tau staining and to assess the integrity and organization of the microtubule network.
-
Conclusion
This compound is a powerful research tool for investigating the roles of MARK kinases in both normal physiology and disease states. Its high potency makes it a valuable probe for elucidating the downstream consequences of MARK inhibition. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other potential MARK inhibitors, from their direct effects on kinase activity to their impact on cellular processes. Further studies to determine the full kinase selectivity profile and in vivo efficacy of this compound will be crucial for its potential development as a therapeutic agent.
References
The Role of MARK-IN-1 in Alzheimer's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] The microtubule-associated protein tau is crucial for maintaining the stability of neuronal microtubules, which are essential for axonal transport and neuronal structure.[3][4] In AD, tau becomes abnormally hyperphosphorylated, leading to its detachment from microtubules, their subsequent destabilization, and the aggregation of tau into paired helical filaments (PHFs), the primary component of NFTs.[5][6]
One of the key enzyme families implicated in the pathological phosphorylation of tau is the Microtubule Affinity-Regulating Kinase (MARK) family, which consists of four isoforms (MARK1-4).[1][7] These serine/threonine kinases phosphorylate tau at specific sites within its microtubule-binding domain, initiating the cascade of events that leads to NFT formation.[2][5] Elevated levels of MARK are found in the neurofibrillary tangles of AD brains, and its activity is linked to Aβ-induced neurotoxicity.[5][8][9] Consequently, the inhibition of MARK represents a promising therapeutic strategy to mitigate tau pathology in Alzheimer's disease.[7][10] This technical guide focuses on MARK-IN-1, a potent MARK inhibitor, and its role in the context of Alzheimer's disease pathology.
This compound: A Potent Inhibitor of Microtubule Affinity-Regulating Kinase
This compound has been identified as a highly potent inhibitor of the MARK family of kinases.[10] Its primary mechanism of action is the direct inhibition of the kinase activity of MARK, thereby preventing the phosphorylation of tau and other microtubule-associated proteins. By blocking this initial step in the tau pathology cascade, this compound has the potential to prevent microtubule destabilization, reduce the pool of aggregation-prone tau, and protect against Aβ-induced synaptic dysfunction.[9][11]
Quantitative Data on MARK Inhibitors
The following tables summarize key quantitative data for this compound and other representative MARK inhibitors from in vitro and cellular assays. This data is crucial for evaluating the potency and potential therapeutic efficacy of these compounds.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | MARK | <0.25 nM | In Vitro Kinase Assay | [10] |
| HD01 | MARK | 0.67 µM | In Vitro Kinase Assay | [5] |
| 30199 | MARK | 20 µM (used concentration) | FRET-based cellular assay | [5] |
| 39621 | MARK | 20 µM (used concentration) | FRET-based cellular assay | [5] |
| Donepezil | MARK4 | 5.3 µM | In Vitro Kinase Assay | [12] |
| Rivastigmine Tartrate | MARK4 | 6.74 µM | In Vitro Kinase Assay | [12] |
Table 1: In Vitro Potency of Various MARK Inhibitors.
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| CHO cells with increased MARK activity | MARK inhibitors (HD01, 30199, 39621) | Microtubule network integrity | Abolished MARK-induced microtubule destruction | [5] |
| Primary rat neurons expressing MARK1 | 1 µM oligomeric Aβ | Tau phosphorylation at KxGS motifs | Increased phosphorylation | [1] |
| PS19 mouse model of tauopathy | Mark4 knockout | Tau phosphorylation at Ser356 | Decreased phosphorylation | [13] |
| PS19 mouse model of tauopathy | Mark4 knockout | Thioflavin S-positive aggregates | Reduced abundance | [13] |
Table 2: Cellular and In Vivo Effects of MARK Inhibition or Ablation.
Signaling Pathways and Experimental Workflows
MARK Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of MARK in the signaling cascade leading to tau pathology in Alzheimer's disease. It depicts the upstream activators, the inhibitory regulation, the downstream effects on tau and microtubules, and the point of intervention for inhibitors like this compound.
References
- 1. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved methods for marking active neuron populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencealert.com [sciencealert.com]
- 4. In vivo Detection of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tau Phosphorylation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 7. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Imaging Biomarkers in Mouse Models of Alzheimer's Disease: Are We Lost in Translation or Breaking Through? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers for Alzheimer’s Disease in the Current State: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. youtube.com [youtube.com]
- 12. The tau of MARK: a polarized view of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mark4 ablation attenuates pathological phenotypes in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MARK-IN-1 in Cancer Cell Lines: A Technical Guide
This technical guide provides an in-depth examination of the function of MARK-IN-1, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK), in the context of cancer cell biology. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on cancer cell lines, and the experimental methodologies used to elucidate its function.
Introduction to this compound and the MARK Family of Kinases
This compound is a highly potent inhibitor of the MARK family of serine/threonine kinases, with a reported IC50 of less than 0.25 nM[1]. The MARK family, also known as Par-1, plays a crucial role in regulating microtubule dynamics, establishing cell polarity, and controlling cell cycle progression[2][3]. In the context of cancer, members of the MARK family have been shown to have diverse and sometimes contradictory roles depending on the specific isoform and cancer type.
-
MARK1: In hepatocellular carcinoma (HCC), MARK1 expression is often decreased, and this correlates with poorer patient survival. It is suggested to function as a tumor suppressor in this context, and its overexpression can enhance sensitivity to the chemotherapeutic agent sorafenib[4].
-
MARK2: In contrast, MARK2 expression is frequently upregulated in breast cancer tissues and is associated with poor survival outcomes. It has been shown to promote aerobic glycolysis and cell proliferation while inhibiting apoptosis, acting through the mTOR/HIF-1α and p53 signaling pathways[5][6].
-
MARK4: This isoform is involved in cell cycle progression and cytoskeletal dynamics. Its depletion can lead to a G1 phase arrest in the cell cycle. Overexpression of MARK4 has been observed in hepatocellular carcinoma and gliomas[3].
Given that this compound is a potent inhibitor of MARK kinases, its application in cancer cell lines is expected to counteract the oncogenic functions of these proteins, primarily by altering microtubule dynamics and modulating associated signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data related to this compound and the effects of MARK modulation in various cancer cell lines.
| Parameter | Value/Effect | Cancer Type/Cell Line | Reference |
| This compound IC50 | < 0.25 nM | In vitro kinase assay | [1] |
| MARK1 Expression | Decreased mRNA in tumor tissues and cell lines | Hepatocellular Carcinoma (HCC) | [4] |
| MARK2 Expression | Markedly upregulated in tumor tissues | Breast Cancer | [5][6] |
| Effect of MARK1 Overexpression | Suppressed proliferation of sorafenib-resistant cells | HCC cell lines (Huh7, Hep3B) | [4] |
| Effect of MARK2 Deletion/Inhibition | Suppressed aerobic glycolysis and cell growth; induced cell cycle arrest and apoptosis | Breast Cancer cells | [5][6] |
| MARK4 Depletion | Reduced percentage of cells in S and G2/M phases; increased percentage in G1 phase | Fibroblasts and glioma cells | [3] |
Signaling Pathways Modulated by MARK Inhibition
The inhibition of MARK kinases by this compound can impact several critical signaling pathways implicated in cancer progression. The primary mechanism is through the stabilization of microtubules, which can affect downstream signaling cascades.
MARK2-mTOR-HIF-1α and p53 Pathways in Breast Cancer
In breast cancer, MARK2 has been shown to potentiate aerobic glycolysis and cell growth through the regulation of the mTOR/HIF-1α and p53 pathways[5][6]. Inhibition of MARK2 would be expected to reverse these effects.
MARK1 and POTEE Regulation in Hepatocellular Carcinoma
In HCC, MARK1 has been found to directly bind to and negatively regulate POTE Ankyrin domain family member E (POTEE)[4]. Overexpression of POTEE can reverse the tumor-suppressive effects of MARK1. Therefore, inhibition of MARK1 by this compound could potentially lead to increased POTEE levels, which may have implications for sorafenib resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to investigate the function of this compound and MARK kinases in cancer cell lines.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., Huh7 and Hep3B for HCC, various breast cancer cell lines from the Cancer Cell Line Encyclopedia)[4][7][8].
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of this compound for specified time periods based on the experimental endpoint.
Cell Proliferation Assay (CCK-8/MTT)
This assay measures cell viability and proliferation.
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell adherence, treat with a range of this compound concentrations.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect changes in protein expression levels.
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., MARK1, MARK2, POTEE, p-mTOR, HIF-1α, p53, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify mRNA expression levels.
-
Isolate total RNA from treated and control cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., MARK1, POTEE).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Luciferase Reporter Assay
This assay is used to validate direct gene targeting, such as the interaction between MARK1 and the POTEE promoter[4].
-
Clone the putative target region of the POTEE promoter containing the MARK1 binding site into a luciferase reporter vector.
-
Co-transfect the reporter construct along with a vector expressing MARK1 (or a control vector) into the desired cells.
-
After a specified time, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to that of a co-transfected Renilla luciferase control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis.
-
Harvest treated and control cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
Conclusion
This compound, as a potent inhibitor of the MARK family of kinases, represents a valuable tool for investigating the role of these kinases in cancer. The available evidence suggests that the effects of MARK inhibition are highly context-dependent, with different MARK isoforms playing distinct roles in various cancer types. In breast cancer, inhibiting MARK2 may suppress cell growth and proliferation by downregulating the mTOR/HIF-1α pathway and activating p53-mediated apoptosis[5][6]. Conversely, in hepatocellular carcinoma, the inhibition of the tumor-suppressive MARK1 could potentially lead to undesirable effects by increasing POTEE expression[4].
Further research is necessary to fully elucidate the therapeutic potential of targeting MARK kinases in different cancers. This will require comprehensive studies across a broader range of cancer cell lines, detailed investigation into the specific functions of each MARK isoform, and a deeper understanding of the downstream signaling consequences of their inhibition. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Canonical and noncanonical roles of Par-1/MARK kinases in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MARK1 suppress malignant progression of hepatocellular carcinoma and improves sorafenib resistance through negatively regulating POTEE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MARK2 potentiate aerobic glycolysis-mediated cell growth in breast cancer through regulating mTOR/HIF-1α and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
MARK-IN-1: A Potent Inhibitor of Tau Phosphorylation via Microtubule Affinity-Regulating Kinase (MARK)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of Alzheimer's disease and other tauopathies. A key family of kinases implicated in this process is the Microtubule Affinity-Regulating Kinase (MARK) family. MARK-IN-1 has emerged as a highly potent inhibitor of MARK, offering a valuable tool for investigating the role of this kinase in tau pathology and as a potential therapeutic lead. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on tau protein phosphorylation, and detailed experimental protocols for its characterization.
Introduction to MARK and Tau Pathology
Tau is a microtubule-associated protein that plays a crucial role in stabilizing microtubules in neuronal axons. In pathological conditions, tau becomes abnormally hyperphosphorylated, leading to its detachment from microtubules and subsequent aggregation into neurofibrillary tangles (NFTs), a primary hallmark of Alzheimer's disease. The MARK family of serine/threonine kinases, comprising four isoforms (MARK1, MARK2, MARK3, and MARK4), has been identified as a key player in initiating this pathological cascade. MARK phosphorylates tau at specific sites within its microtubule-binding domain, most notably at Serine 262 (Ser262), which significantly reduces its affinity for microtubules. This dissociation is considered an early and critical event in the development of tau pathology. Therefore, inhibiting MARK activity presents a promising therapeutic strategy for Alzheimer's disease and related tauopathies.
This compound: A Potent MARK Inhibitor
This compound is a small molecule inhibitor with high potency against the MARK family of kinases. Its inhibitory activity makes it an invaluable research tool for elucidating the downstream consequences of MARK inhibition and for assessing the therapeutic potential of targeting this pathway.
Quantitative Data on this compound Potency
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Parameter | Value | Reference |
| IC50 (MARK) | <0.25 nM |
Note: The specific IC50 values for individual MARK isoforms (MARK1-4) are not detailed in the currently available literature but the compound is described as a potent inhibitor of the MARK family.
Signaling Pathways
Upstream Regulation of MARK
The activation of MARK kinases is a regulated process involving upstream kinases. Key activators include Liver Kinase B1 (LKB1) and TAO1 kinase (also known as MARKK), which phosphorylate a critical threonine residue in the activation loop of MARK. Conversely, other kinases such as Glycogen Synthase Kinase 3β (GSK3β) can phosphorylate an adjacent serine residue, leading to the inhibition of MARK activity.
MARK-Mediated Tau Phosphorylation and Downstream Effects
Activated MARK directly phosphorylates tau protein, primarily at Ser262 within the microtubule-binding domain. This phosphorylation event causes tau to detach from microtubules, leading to microtubule destabilization. The inhibition of MARK by compounds like this compound is expected to prevent this phosphorylation, thereby maintaining tau's association with microtubules and preserving their stability.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the effects of this compound on tau phosphorylation.
In Vitro Kinase Assay for MARK Activity
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a MARK isoform (e.g., MARK2) using recombinant tau as a substrate.
Materials:
-
Recombinant active MARK2 kinase
-
Recombinant human Tau protein (full-length or a fragment containing the microtubule-binding domain)
-
This compound
-
Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or a non-radioactive ADP detection kit
-
ATP solution
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter (for radioactive assay) or plate reader (for non-radioactive assay)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 96-well plate, add the kinase buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add recombinant MARK2 kinase to all wells except the negative control.
-
Add recombinant tau protein to all wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated tau. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for the ADP detection kit.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Tau Phosphorylation Assay
This assay assesses the effect of this compound on tau phosphorylation in a cellular context, using a cell line that endogenously or exogenously expresses tau. Human neuroblastoma SH-SY5Y cells are a suitable model as they express tau which can be hyperphosphorylated.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate flasks or plates until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting for Phosphorylated Tau
This technique is used to detect and quantify the levels of phosphorylated tau at specific sites (e.g., Ser262) in the cell lysates prepared as described above.
Materials:
-
Protein lysates from the cell-based assay
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (Ser262)
-
Anti-total-Tau
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-tau (Ser262) overnight at 4°C, using a dilution optimized for the specific antibody.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total tau and a loading control (e.g., β-actin) to normalize the phospho-tau signal.
-
Quantify the band intensities using densitometry software.
-
Experimental Workflow Overview
The following diagram illustrates the overall workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a powerful research tool for investigating the role of MARK kinases in tau phosphorylation and the subsequent pathological events in tauopathies. Its high potency allows for the effective inhibition of MARK activity both in vitro and in cellular models. The detailed protocols provided in this guide offer a framework for researchers to quantitatively assess the efficacy of this compound and other potential MARK inhibitors, contributing to the development of novel therapeutic strategies for Alzheimer's disease and related neurodegenerative disorders. Further studies are warranted to explore the dose-dependent effects of this compound on specific tau phosphorylation sites in more detail and to evaluate its efficacy in more complex preclinical models.
Preliminary Studies on MARK Inhibition in Neurodegenerative Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of inhibitors targeting the Microtubule Affinity Regulating Kinase (MARK) family, a promising therapeutic target in neurodegenerative diseases. While this document is conceptualized around a hypothetical inhibitor, "MARK-IN-1," the principles, protocols, and data presented are based on established research into the role of MARK in tauopathies such as Alzheimer's disease.
Introduction: The Rationale for Targeting MARK
Neurodegenerative diseases like Alzheimer's are often characterized by the intracellular accumulation of hyperphosphorylated tau protein, which forms neurofibrillary tangles (NFTs).[1] The MARK family of serine/threonine kinases (MARK1, MARK2, MARK3, MARK4) plays a pivotal role in this pathological cascade.[2] MARKs phosphorylate tau within its microtubule-binding domains, causing it to detach from microtubules.[2] This action leads to a dual pathology: the destabilization of the neuronal cytoskeleton and the promotion of tau aggregation into toxic NFTs.[1][3] Overexpression of MARK has been shown to induce morphological changes and cell death, making it a strategic target for therapeutic intervention.[2] An inhibitor, such as the hypothetical this compound, would aim to suppress kinase activity, thereby preventing tau hyperphosphorylation and its downstream neurotoxic effects.
Core Signaling Pathway and Mechanism of Action
The primary mechanism involves the activation of MARK, which then phosphorylates tau, initiating a cascade that leads to neurodegeneration. Upstream stressors, such as amyloid-beta (Aβ) oligomers, can lead to the activation of MARK, which in turn phosphorylates tau at key sites (e.g., KxGS motifs), disrupting its normal function.[1] A selective inhibitor like this compound would intervene by blocking the catalytic activity of MARK, thus preserving the physiological association of tau with microtubules and preventing its pathological aggregation.
Caption: MARK-mediated tau phosphorylation pathway and point of inhibition.
Experimental Protocols for Preclinical Assessment
A tiered approach is essential for evaluating a novel MARK inhibitor. The workflow progresses from target validation in vitro to efficacy testing in vivo.
In Vitro Kinase Assays
Objective: To quantify the potency and selectivity of this compound against the target kinase family and a panel of off-target kinases.
Methodology:
-
Primary Kinase Assay: Recombinant human MARK1, MARK2, MARK3, and MARK4 are incubated with a specific peptide substrate and [γ-³²P]ATP.
-
The inhibitor (this compound) is added in a dose-response manner (e.g., 1 nM to 100 µM).
-
Kinase activity is measured by quantifying the incorporation of ³²P into the substrate via scintillation counting or filter-binding assays.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated for each MARK isoform.
-
Selectivity Profiling: The assay is repeated across a broad panel of other kinases (e.g., CDK5, GSK3β) to determine the selectivity profile and identify potential off-target effects.
Cellular Models of Tau Phosphorylation
Objective: To confirm that this compound can engage its target in a cellular environment and reduce pathological tau phosphorylation.
Methodology:
-
Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured. To induce hyperphosphorylation, cells can be transfected to overexpress tau or treated with a phosphatase inhibitor like okadaic acid.
-
Treatment: Cells are treated with a range of this compound concentrations for 24-48 hours.
-
Analysis:
-
Western Blot: Cell lysates are probed with antibodies against total tau and tau phosphorylated at MARK-specific sites (e.g., Ser-262) to quantify the reduction in phosphorylation.
-
Immunocytochemistry: Staining for phosphorylated tau and α-tubulin is performed to visualize the impact on tau pathology and microtubule integrity.
-
In Vivo Efficacy in a Tauopathy Animal Model
Objective: To assess the ability of this compound to modify disease-relevant endpoints in a living organism.
Methodology:
-
Animal Model: A transgenic mouse model that develops tau pathology, such as the P301S or P301L model, is used.
-
Dosing Regimen: Aged mice are chronically dosed with this compound or a vehicle control via an appropriate route (e.g., oral gavage) for a period of 8-12 weeks.
-
Endpoint Analysis:
-
Behavioral Testing: Motor and cognitive functions are assessed using tests like the rotarod, open-field, and Morris water maze.
-
Histopathology: Brain tissue is collected and stained (e.g., with AT8 antibody) to quantify the burden of phosphorylated tau and neurofibrillary tangles in relevant brain regions like the cortex and hippocampus.
-
Biochemistry: Brain homogenates are analyzed by Western blot or ELISA to measure levels of soluble and insoluble phosphorylated tau.
-
Caption: Preclinical development workflow for a MARK inhibitor.
Quantitative Data Summary
The following tables present hypothetical data from the described preliminary studies, illustrating the expected outcomes for a successful MARK inhibitor.
Table 1: In Vitro Inhibitory Profile of this compound
| Kinase Target | IC₅₀ (nM) | Selectivity Fold (vs. MARK2) |
|---|---|---|
| MARK1 | 35 | 2.3x |
| MARK2 | 15 | 1.0x |
| MARK3 | 50 | 3.3x |
| MARK4 | 85 | 5.7x |
| CDK5 | >10,000 | >667x |
| GSK3β | >10,000 | >667x |
| PKA | 8,500 | 567x |
(Data are hypothetical for illustrative purposes)
Table 2: Cellular Reduction of Tau Phosphorylation by this compound
| Treatment Group (SH-SY5Y Cells) | Normalized pTau (Ser262) / Total Tau Ratio |
|---|---|
| Vehicle Control | 1.0 ± 0.12 |
| Okadaic Acid (OA) Induced | 4.2 ± 0.35 |
| OA + 100 nM this compound | 2.1 ± 0.21 |
| OA + 500 nM this compound | 1.3 ± 0.15 |
(Data are hypothetical, presented as mean ± SD)
Table 3: In Vivo Efficacy of this compound in P301S Mice
| Metric | Vehicle-Treated | This compound-Treated |
|---|---|---|
| Rotarod Latency (s) | 88 ± 15 | 145 ± 22 |
| Hippocampal NFT Burden (AT8+ cells/mm²) | 112 ± 25 | 45 ± 11 |
| Insoluble pTau Levels (% of Vehicle) | 100% | 38% |
(Data are hypothetical, presented as mean ± SD)
Conclusion and Future Directions
The preliminary studies outlined provide a robust framework for the initial characterization of a novel MARK inhibitor like this compound. Favorable outcomes—namely high potency, good selectivity, cellular target engagement, and in vivo efficacy in reducing tau pathology and improving behavioral deficits—would strongly support its advancement as a clinical candidate. Subsequent steps would involve comprehensive pharmacokinetic and toxicology studies to establish a suitable safety and dosing profile for first-in-human trials. Targeting MARK represents a direct and compelling strategy to counteract a central pathological driver in Alzheimer's disease and other tauopathies.
References
- 1. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MARK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
MARK-IN-1: A Technical Guide to its Impact on Cellular Polarity and Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potent and selective microtubule affinity-regulating kinase (MARK) inhibitor, MARK-IN-1, and its impact on fundamental cellular processes. It delves into the critical role of the MARK family of kinases in establishing and maintaining cellular polarity and regulating cell cycle progression. This document summarizes the mechanism of action of this compound, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways. This guide is intended to be a valuable resource for researchers in cell biology, oncology, and neurobiology, as well as professionals involved in drug discovery and development.
Introduction to MARK Kinases
The Microtubule Affinity-Regulating Kinase (MARK) family, also known as PAR-1 (partitioning-defective 1), comprises a group of serine/threonine kinases that are highly conserved across species. In humans, there are four isoforms (MARK1, MARK2, MARK3, and MARK4) that play pivotal roles in a variety of cellular functions, including the establishment of cell polarity, cell cycle control, and microtubule dynamics.[1] Dysregulation of MARK kinases has been implicated in several diseases, including neurodegenerative disorders like Alzheimer's disease and cancer.[2]
MARK kinases are key regulators of microtubule stability through their ability to phosphorylate microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4.[3] This phosphorylation leads to the detachment of MAPs from microtubules, thereby increasing microtubule dynamics, a process essential for cellular plasticity, neurite outgrowth, and the establishment of neuronal polarity.[4][5]
This compound: A Potent MARK Inhibitor
This compound is a highly potent inhibitor of the MARK family of kinases. While specific quantitative data on the cellular effects of this compound are limited in publicly available literature, its high affinity and selectivity make it a critical tool for studying the physiological and pathological roles of MARK kinases.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | MARK | <0.25 nM | Kinase Assay | [Source not found] |
Impact on Cellular Polarity
Cellular polarity, the asymmetric organization of cellular components, is fundamental for diverse biological processes, including cell migration, asymmetric cell division, and the specialized functions of cells like neurons. MARK kinases are central players in the establishment and maintenance of this polarity.
Mechanism of Action
MARK kinases contribute to cellular polarity primarily by regulating the dynamics of the microtubule cytoskeleton. The key steps in this process are:
-
Phosphorylation of MAPs: MARK kinases phosphorylate specific residues on MAPs, most notably the KXGS motifs within the microtubule-binding domain of Tau.[4]
-
Detachment of MAPs: This phosphorylation event reduces the affinity of MAPs for microtubules, causing them to detach.[3]
-
Increased Microtubule Dynamics: The dissociation of MAPs destabilizes microtubules, leading to an increase in their dynamic instability (i.e., more frequent transitions between growth and shrinkage).
-
Establishment of Polarity: This localized regulation of microtubule stability is crucial for processes like the initial outgrowth of neurites and the specification of the axon in developing neurons.[5] By creating a more dynamic microtubule network in specific cellular regions, MARK kinases facilitate the morphological changes required for polarization.
Inhibition of MARK activity, for instance by this compound, is expected to stabilize microtubules by preventing MAP phosphorylation. This would lead to a less dynamic cytoskeleton and could inhibit processes that rely on microtubule plasticity, such as neurite outgrowth. Indeed, studies using other MARK inhibitors or dominant-negative MARK mutants have shown a blockage of neurite formation.[5]
Signaling Pathway
The activity of MARK kinases in cellular polarity is tightly regulated by upstream signaling pathways. A simplified representation of this pathway is depicted below.
Caption: MARK Signaling in Cellular Polarity.
Impact on Cell Cycle
Emerging evidence indicates that MARK kinases also play a significant role in the regulation of the cell cycle.[1] Their involvement appears to be multifaceted, influencing key transitions and checkpoints.
Mechanism of Action
The precise mechanisms by which MARK kinases regulate the cell cycle are still under investigation, but several key interactions have been identified:
-
Regulation of Cdc25: MARK kinases can phosphorylate and regulate the activity of Cdc25, a phosphatase that is critical for the activation of cyclin-dependent kinases (CDKs) and entry into mitosis.
-
Interaction with Plk1: Polo-like kinase 1 (Plk1), a master regulator of mitosis, has been shown to interact with and be regulated by MARK kinases. This interaction is important for proper mitotic progression.
-
Centrosome Function: MARK kinases are localized to the centrosome, the primary microtubule-organizing center in animal cells, and are thought to play a role in centrosome maturation and spindle formation.
Inhibition of MARK with a potent inhibitor like this compound could therefore be expected to cause disruptions in cell cycle progression, potentially leading to cell cycle arrest or abnormal mitosis.
Signaling Pathway
The following diagram illustrates the known and putative interactions of MARK kinases within the cell cycle regulatory network.
Caption: MARK Signaling in Cell Cycle Regulation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular polarity and the cell cycle.
Immunofluorescence Staining for Microtubule Organization
This protocol is designed to visualize the effects of this compound on the microtubule network, a key indicator of cellular polarity.
Materials:
-
Cells of interest (e.g., neuronal cell line like SH-SY5Y or epithelial cell line like MDCK)
-
Glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a drop of mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the microtubule network and nuclei.
-
Analyze changes in microtubule organization, such as bundling, depolymerization, and the formation of neurites. Quantitative analysis can be performed using image analysis software to measure parameters like neurite length and number.
-
Workflow Diagram:
Caption: Immunofluorescence Staining Workflow.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in a population of cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Collect the cells in a centrifuge tube and wash with PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Workflow Diagram:
Caption: Cell Cycle Analysis Workflow.
Conclusion
This compound is a powerful research tool for dissecting the intricate roles of MARK kinases in cellular polarity and cell cycle regulation. Its high potency suggests that it can effectively modulate these processes, offering a valuable means to investigate the therapeutic potential of MARK inhibition in diseases characterized by defects in cell polarity and proliferation, such as cancer and neurodegenerative disorders. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the cellular consequences of this compound treatment. Further studies are warranted to elucidate the precise quantitative effects of this inhibitor in various cellular contexts and to explore its potential as a therapeutic agent.
References
- 1. KIN2/PAR-1/MARK kinase family - Wikipedia [en.wikipedia.org]
- 2. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Protein Kinase MARK/PAR-1 Is Required for Neurite Outgrowth and Establishment of Neuronal Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase MARK/PAR-1 is required for neurite outgrowth and establishment of neuronal polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
MARK-IN-1: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of MARK-IN-1, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK). This compound, also identified as compound 25 in the primary literature, emerged from a focused lead optimization program aimed at developing therapeutic agents for Alzheimer's disease. Inhibition of MARK is a key strategy to mitigate the hyperphosphorylation of tau protein, a central event in the formation of neurofibrillary tangles, which are a hallmark of this neurodegenerative disease. This guide details the quantitative data, experimental protocols, and relevant biological pathways associated with the initial assessment of this compound.
Discovery and Rationale
This compound was developed as part of a medicinal chemistry effort to optimize a series of pyrazolopyrimidine-based MARK inhibitors. The primary goal of this research was to enhance the potency, physicochemical properties, and central nervous system (CNS) penetration of this chemical class. The rationale for targeting the MARK enzyme family, particularly MARK3, stems from its role in phosphorylating microtubule-associated proteins like tau. In Alzheimer's disease, hyperphosphorylation of tau leads to its dissociation from microtubules and subsequent aggregation into neurofibrillary tangles, contributing to neuronal dysfunction and cell death. By potently inhibiting MARK, compounds like this compound are hypothesized to reduce tau phosphorylation, thereby preventing tangle formation and offering a potential therapeutic intervention.[1]
Quantitative Data
The initial characterization of this compound (compound 25) and its analogues involved biochemical assays to determine their inhibitory potency against the MARK3 enzyme. The data from these assays highlight the exceptional potency of this compound.
| Compound | MARK3 IC50 (nM) |
| This compound (Compound 25) | < 0.25 |
| MARK-IN-2 (Compound 27) | 5 |
Table 1: In vitro inhibitory potency of this compound and a related analogue against the MARK3 kinase.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the initial characterization of this compound.
MARK3 Biochemical Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against the MARK3 enzyme.
Materials:
-
Recombinant MARK3 enzyme (e.g., expressed in a baculovirus system)
-
Substrate peptide (e.g., CHKtide: KKKVSRSGLYRSPSMPENLNRPR)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% β-mercaptoethanol
-
10 mM Magnesium Acetate
-
[γ-³³P]ATP
-
P81 phosphocellulose paper or plates
-
0.5 M (3%) orthophosphoric acid (wash buffer)
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound (e.g., this compound) in DMSO.
-
In a 96-well plate, combine the MARK3 enzyme (5-20 mU), the substrate peptide (final concentration 300 µM), and the test compound at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding a mixture of 10 mM magnesium acetate and 0.005 mM [γ-³³P]ATP. The final reaction volume is typically 25.5 µL.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Stop the reaction by adding 5 µL of 0.5 M (3%) orthophosphoric acid.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Primary Rat Cortical Neuron Tau Phosphorylation Assay
This cellular assay evaluates the ability of the inhibitor to block tau phosphorylation in a more physiologically relevant context.
Materials:
-
Primary cortical neurons isolated from embryonic day 18 (E18) rat pups
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Poly-D-lysine coated culture plates
-
Okadaic acid (to induce tau hyperphosphorylation)
-
Test compound (this compound)
-
Lysis buffer
-
Antibodies: anti-phospho-Tau (Ser262) and anti-total-Tau
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting or ELISA reagents
Procedure:
-
Isolate primary cortical neurons from E18 rat pups and plate them on poly-D-lysine coated plates.
-
Culture the neurons for a sufficient period to allow for maturation (e.g., 7-10 days).
-
Pre-treat the cultured neurons with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid.
-
After the incubation period, wash the cells with cold PBS and lyse them.
-
Determine the total protein concentration of the lysates.
-
Analyze the levels of phosphorylated tau (Ser262) and total tau in the cell lysates using Western blotting or a specific ELISA.
-
Quantify the band intensities or ELISA signals and normalize the phosphorylated tau signal to the total tau signal.
-
Calculate the percentage of inhibition of tau phosphorylation for each compound concentration and determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological context and the process leading to the discovery of this compound.
Caption: MARK Signaling Pathway in Alzheimer's Disease.
References
Unlocking Therapeutic Avenues: A Technical Guide to MARK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule Affinity Regulating Kinase (MARK) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell polarity, microtubule dynamics, and cell cycle control. Dysregulation of MARK activity, particularly MARK4, has been implicated in the pathogenesis of several debilitating diseases, most notably neurodegenerative disorders like Alzheimer's disease and various cancers. This technical guide provides an in-depth exploration of the therapeutic potential of MARK inhibition, summarizing key preclinical data, detailing experimental methodologies, and visualizing the intricate signaling networks involved. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of MARK as a therapeutic target and to facilitate the advancement of novel inhibitory strategies.
The Therapeutic Rationale for MARK Inhibition
MARK4 has emerged as a compelling therapeutic target due to its central role in disease-relevant pathways. In the context of neurodegenerative diseases, MARK4-mediated hyperphosphorylation of the tau protein is a critical event leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[1][2] Inhibition of MARK4 is therefore a promising strategy to mitigate tau pathology and its downstream neurotoxic effects.[3][4]
In oncology, MARK4 has been shown to be overexpressed in several cancers, including breast cancer, glioma, and prostate cancer.[5][6][7] It influences multiple signaling pathways that are crucial for cancer cell proliferation, migration, and survival, such as the Hippo, mTOR, and NF-κB pathways.[5][8] By inhibiting MARK4, it is possible to suppress tumor growth and metastasis, offering a potential new avenue for cancer therapy.[5][7]
Quantitative Analysis of MARK4 Inhibitors
A growing number of small molecule inhibitors targeting MARK4 are being investigated. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for several reported MARK4 inhibitors.
| Inhibitor | IC50 (µM) | Target Disease(s) | Reference(s) |
| Galantamine | 5.87 | Alzheimer's Disease | [2][9][10] |
| Donepezil | 5.3 | Alzheimer's Disease | [11][12][13][14] |
| Rivastigmine Tartrate | 6.74 | Alzheimer's Disease | [11][12][13][14] |
| OTSSP167 | Not specified, but showed good enzyme inhibition | Cancer, Neuroblastoma | [15] |
| N-hetarene Compound 5 | 5.35 ± 0.22 | Alzheimer's Disease | [16] |
| N-hetarene Compound 9 | 6.68 ± 0.80 | Alzheimer's Disease | [16] |
Key Signaling Pathways Involving MARK4
MARK4 is a key signaling node that interacts with and modulates several critical cellular pathways. Understanding these interactions is crucial for elucidating the mechanism of action of MARK4 inhibitors and for identifying potential combination therapies.
MARK4 and the Hippo Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is a common feature of cancer. MARK4 has been identified as a negative regulator of the Hippo pathway.[15][17] It directly interacts with and phosphorylates the core Hippo components, MST and SAV, which disrupts the formation of the core kinase cassette and prevents the phosphorylation and subsequent inhibition of the downstream effectors YAP and TAZ.[17] This leads to the nuclear translocation of YAP/TAZ and the activation of genes that promote cell proliferation and migration.[2][17]
MARK4 and the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. While the direct upstream and downstream signaling of MARK4 within the mTOR pathway is still under investigation, evidence suggests a link.[8] Some studies indicate that MARK4 may act as a negative regulator of mTORC1.[7] Further research is needed to fully elucidate the intricate crosstalk between MARK4 and the mTOR signaling network.
MARK4 and the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the immune and inflammatory responses, and its aberrant activation is linked to cancer.[18][19] While the precise mechanism is still being elucidated, MARK4 expression has been associated with the activation of the NF-κB signaling pathway.[8] This connection suggests that MARK4 inhibition could have anti-inflammatory effects and may be beneficial in inflammation-driven cancers.
Experimental Protocols for Studying MARK Inhibition
In Vitro Kinase Assay using Tau Protein as a Substrate
This protocol describes a method to assess the kinase activity of MARK4 on its key substrate, the tau protein, and to evaluate the efficacy of potential inhibitors.
Materials:
-
Recombinant human MARK4 enzyme
-
Recombinant human Tau protein (e.g., 2N4R isoform)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (non-radiolabeled)
-
MARK4 inhibitor compounds
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, recombinant tau protein (substrate), and the MARK4 inhibitor at various concentrations.
-
Enzyme Addition: Add the recombinant MARK4 enzyme to the reaction mixture and briefly mix.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the tau protein by scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value.[3][6][7]
Malachite Green-Based ATPase Inhibition Assay
This colorimetric assay measures the ATPase activity of MARK4, which is coupled to its kinase activity. It provides a non-radioactive method to screen for MARK4 inhibitors.
Materials:
-
Recombinant human MARK4 enzyme
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂)
-
ATP solution
-
MARK4 inhibitor compounds
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the recombinant MARK4 enzyme with varying concentrations of the inhibitor compound in the assay buffer for a specified time (e.g., 60 minutes) at room temperature.[10][14]
-
Reaction Initiation: Initiate the reaction by adding a defined concentration of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 30 minutes) to allow for ATP hydrolysis.[9][10]
-
Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent, which forms a colored complex with the free phosphate released from ATP hydrolysis.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 620 nm) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of ATPase inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow for MARK Inhibitor Drug Discovery
The discovery and development of novel MARK inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
Conclusion and Future Directions
The inhibition of MARK, particularly MARK4, represents a highly promising therapeutic strategy for a range of diseases with significant unmet medical needs. The accumulating preclinical evidence strongly supports the continued investigation of MARK inhibitors for both neurodegenerative disorders and cancer. Future research should focus on the development of highly selective and potent MARK4 inhibitors with favorable pharmacokinetic and safety profiles. Furthermore, a deeper understanding of the complex signaling networks regulated by MARK will be instrumental in identifying patient populations most likely to benefit from MARK-targeted therapies and in designing rational combination treatment strategies. The technical information and methodologies outlined in this guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of MARK inhibition from a promising concept to a clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Microtubule affinity–regulating kinase 4 with an Alzheimer's disease-related mutation promotes tau accumulation and exacerbates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mark4 ablation attenuates pathological phenotypes in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 10. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 17. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of MARK1 in Hepatocellular Carcinoma Progression
Disclaimer: Initial searches for "MARK-IN-1" did not yield any relevant results in the context of hepatocellular carcinoma. The following guide focuses on MARK1 (Microtubule-Affinity Regulating Kinase 1), as it is a closely related and relevant molecule with emerging research in this field. It is presumed that "this compound" was a typographical error.
This technical guide provides a comprehensive overview of the current understanding of MARK1's role in the progression of hepatocellular carcinoma (HCC). It is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and liver cancer therapeutics.
Executive Summary
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages. Recent research has identified Microtubule-Affinity Regulating Kinase 1 (MARK1) as a potential tumor suppressor in HCC. Studies indicate that MARK1 expression is downregulated in HCC tissues and cell lines, and this decrease is associated with poorer patient outcomes.[1][2] The primary mechanism of action for MARK1 in HCC appears to be the negative regulation of the POTE Ankyrin domain family member E (POTEE).[1][2] Furthermore, MARK1 expression levels have been implicated in the sensitivity of HCC cells to the multi-kinase inhibitor sorafenib, suggesting its potential as a therapeutic target to overcome drug resistance.[1][2]
Quantitative Data on MARK1 and POTEE Expression in HCC
The following table summarizes the key quantitative findings from studies investigating the expression of MARK1 and its target POTEE in HCC.
| Parameter | Finding | Cell Lines/Tissues | Significance | Reference |
| MARK1 mRNA Expression | Decreased in HCC tissues compared to adjacent non-tumor tissues. | 60 pairs of human HCC and adjacent tissues | p < 0.05 to p < 0.001 | [1] |
| Decreased in HCC cell lines (e.g., Huh7, Hep3B) compared to normal liver cell lines. | Huh7, Hep3B, normal liver cell lines | p < 0.05 to p < 0.001 | [1] | |
| POTEE mRNA Expression | Increased in HCC tissues compared to adjacent non-tumor tissues. | 60 pairs of human HCC and adjacent tissues | p < 0.05 to p < 0.001 | [1] |
| Increased in HCC cell lines (e.g., Huh7, Hep3B) compared to normal liver cell lines. | Huh7, Hep3B, normal liver cell lines | p < 0.05 to p < 0.001 | [1] | |
| Correlation | Significant negative correlation between MARK1 and POTEE expression in HCC tissues. | Human HCC tissues | p < 0.01 | [3] |
| Sorafenib Treatment | Sorafenib dose-dependently suppressed the proliferative ability of HCC cells. | Huh7, Hep3B | - | [1] |
| MARK1 protein levels were significantly increased in sorafenib-resistant HCC cells compared to normal HCC cells. | Sorafenib-resistant Huh7 and Hep3B cells | p < 0.05 | [1] | |
| POTEE protein levels were significantly reduced in sorafenib-resistant HCC cells compared to normal HCC cells. | Sorafenib-resistant Huh7 and Hep3B cells | p < 0.05 | [1] |
Key Signaling Pathways
The primary signaling axis identified for MARK1 in hepatocellular carcinoma involves the direct regulation of POTEE.
The MARK1-POTEE Signaling Pathway
MARK1 acts as a negative regulator of POTEE. Luciferase reporter assays have confirmed that MARK1 directly binds to POTEE.[1][2] In HCC, the downregulation of MARK1 leads to an upregulation of POTEE, which is associated with increased tumor progression and resistance to sorafenib. Conversely, overexpression of MARK1 suppresses the malignant phenotype, an effect that can be reversed by the co-overexpression of POTEE.[1][2]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on MARK1 in HCC.
Cell Culture and Establishment of Sorafenib-Resistant Cell Lines
-
Cell Lines: Human HCC cell lines such as Huh7 and Hep3B are commonly used.[1][4]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Induction of Sorafenib Resistance: To develop sorafenib-resistant cell lines, HCC cells are treated with gradually increasing concentrations of sorafenib over several months.[1][2] The resistant phenotype is then confirmed by assessing cell viability in the presence of high concentrations of sorafenib.
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of MARK1 and POTEE.[1]
-
Procedure:
-
Total RNA is extracted from HCC tissues or cultured cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, with GAPDH often used as an internal control.[5]
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of MARK1 and POTEE.[1]
-
Procedure:
-
Total protein is extracted from cells or tissues using RIPA lysis buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against MARK1, POTEE, and a loading control (e.g., GAPDH) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
Cell Proliferation Assay (CCK-8)
-
Objective: To assess the effect of MARK1 overexpression and/or sorafenib treatment on cell viability and proliferation.[1]
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After adherence, cells are transfected with overexpression vectors (e.g., for MARK1 and POTEE) or treated with different concentrations of sorafenib.
-
At specified time points, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader.
-
Dual-Luciferase Reporter Assay
-
Objective: To verify the direct binding of MARK1 to the POTEE gene.[1][2]
-
Procedure:
-
The potential binding site of MARK1 in the POTEE promoter region is cloned into a luciferase reporter vector.
-
HCC cells are co-transfected with the reporter vector and a MARK1 expression vector (or an empty vector control).
-
A Renilla luciferase vector is often co-transfected as an internal control.
-
After 48 hours, the luciferase activity is measured using a dual-luciferase reporter assay system. A significant decrease in luciferase activity in the presence of MARK1 indicates direct binding and transcriptional repression.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for investigating the role of MARK1 in sorafenib resistance and the logical relationship of its tumor-suppressive function.
Conclusion and Future Directions
The current body of evidence strongly suggests that MARK1 functions as a tumor suppressor in hepatocellular carcinoma, primarily through the negative regulation of POTEE.[1][2] Its decreased expression in HCC is correlated with disease progression and the development of resistance to sorafenib.[1][2] These findings highlight MARK1 as a promising prognostic biomarker and a potential therapeutic target.
Future research should focus on:
-
Elucidating the downstream effectors of the MARK1-POTEE axis to fully understand its role in HCC pathogenesis.
-
Investigating the potential of MARK1-based therapeutic strategies, such as small molecule activators, to enhance the efficacy of existing treatments like sorafenib.
-
Validating the prognostic value of MARK1 expression in larger patient cohorts to facilitate its clinical application.
A deeper understanding of the MARK1 signaling pathway will be instrumental in developing novel and more effective therapeutic interventions for patients with advanced hepatocellular carcinoma.
References
- 1. MARK1 suppress malignant progression of hepatocellular carcinoma and improves sorafenib resistance through negatively regulating POTEE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MARK1 suppress malignant progression of hepatocellular carcinoma and improves sorafenib resistance through negatively regulating POTEE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Models of Hepatocellular Carcinoma: Current Utility, Limitations, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of LAIR‐1 on hepatocellular carcinoma cell proliferation and invasion via PI3K‐AKT‐mTOR pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MARK-IN-1: An Experimental Guide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MARK-IN-1 is a highly potent and selective inhibitor of Microtubule Affinity Regulating Kinase (MARK), with a reported half-maximal inhibitory concentration (IC50) of less than 0.25 nM[1]. The MARK family of serine/threonine kinases, comprising MARK1, MARK2, MARK3, and MARK4, plays a crucial role in regulating microtubule dynamics through the phosphorylation of microtubule-associated proteins (MAPs), such as Tau. Dysregulation of MARK activity is implicated in the pathogenesis of several neurodegenerative diseases, most notably Alzheimer's disease, where it contributes to the hyperphosphorylation of Tau and the subsequent formation of neurofibrillary tangles. These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization and application of this compound.
Disclaimer: The following protocols are based on established methodologies for the in vitro study of MARK inhibitors. The specific experimental conditions used for the initial characterization of this compound are not publicly available in the searched literature. Therefore, these protocols represent recommended starting points that may require further optimization for specific experimental setups.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding pocket of the MARK kinases. By blocking the kinase activity of MARK, this compound prevents the phosphorylation of its downstream substrates, including the Tau protein. In the context of Alzheimer's disease, this inhibition is expected to reduce Tau hyperphosphorylation, thereby maintaining its normal function in stabilizing microtubules and preventing the pathological aggregation of Tau into paired helical filaments and neurofibrillary tangles.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Target(s) | Reference |
| IC50 | < 0.25 nM | MARK | [1] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the in vitro potency of this compound against a specific MARK isoform. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human MARK protein (e.g., MARK1, MARK2, MARK3, or MARK4)
-
This compound (or "Compound 25")
-
Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., a Tau-derived peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in DMSO (e.g., 10-point, 3-fold dilutions) to cover a wide range of concentrations (e.g., from 1 µM down to picomolar concentrations).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (as a vehicle control) to the wells of the assay plate.
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing the MARK enzyme and the substrate (MBP or peptide) at their optimal concentrations (to be determined empirically, but typically in the low nanomolar range for the enzyme and at the Km for the substrate).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Mix the plate gently and incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer (the final concentration should ideally be at the Km of the kinase for ATP).
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Tau Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the effect of this compound on Tau phosphorylation in a cellular context using a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin)
-
This compound
-
Okadaic Acid (optional, to induce hyperphosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies:
-
Anti-phospho-Tau (e.g., AT8 for pSer202/pThr205)
-
Anti-total-Tau
-
Anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare various concentrations of this compound in cell culture medium.
-
(Optional) Pre-treat cells with a phosphatase inhibitor like Okadaic Acid (e.g., 100 nM for 2-4 hours) to induce Tau hyperphosphorylation.
-
Treat the cells with different concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Tau, total-Tau, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-Tau signal to the total-Tau signal and then to the loading control (β-actin).
-
Compare the levels of phosphorylated Tau in this compound treated cells to the control cells.
-
Visualizations
Caption: Signaling pathway of MARK inhibition by this compound.
Caption: Workflow for the biochemical kinase inhibition assay.
Caption: Workflow for the cell-based Tau phosphorylation assay.
References
Application Notes and Protocols for MARK-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MARK-IN-1 is a potent and selective inhibitor of Microtubule Affinity Regulating Kinase (MARK), a family of serine/threonine kinases (MARK1, MARK2, MARK3, MARK4) that play a crucial role in regulating microtubule dynamics.[1][2][3] Dysregulation of MARK activity is implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's disease, cancer, and cell polarity defects.[4][5] MARK kinases phosphorylate microtubule-associated proteins (MAPs), such as Tau, leading to their detachment from microtubules and subsequent microtubule destabilization.[1][6][7] This document provides detailed protocols for the dissolution, preparation, and application of this compound in cell culture experiments, along with key quantitative data and a schematic of the relevant signaling pathway.
Quantitative Data
A summary of the key quantitative parameters for this compound and related inhibitors is provided in the table below for easy reference and comparison.
| Parameter | Value | Notes |
| This compound IC₅₀ | < 0.25 nM | Potent inhibitor of MARK. |
| This compound Solubility | In DMSO: ≥ 100 mg/mL (212.08 mM) | Requires sonication for complete dissolution. Use anhydrous DMSO. |
| Storage of Stock Solution | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Culture | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | Higher concentrations can be cytotoxic. A vehicle control is essential.[8][9][10] |
Table 1: Inhibitory Activity of Various Compounds against MARK Isoforms
| Compound | MARK1 IC₅₀ (µM) | MARK2 IC₅₀ (µM) | MARK3 IC₅₀ (µM) |
| PD173952 | 0.010 | 0.052 | 0.10 |
| PD-166285 hydrate | 0.042 | 0.0024 | 0.0021 |
| PF-431396 hydrate | 0.067 | 0.034 | 0.16 |
| Sunitinib malate | 0.14 | 0.013 | 0.0027 |
| PHA 767491 hydrochloride | 0.33 | 0.16 | 0.93 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Sonicate the solution in a water bath sonicator for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol details the dilution of the this compound DMSO stock solution into cell culture medium for treating cells. The key challenge is to avoid precipitation of the hydrophobic compound in the aqueous medium.[8][11]
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is critical to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing, which helps prevent precipitation.[8]
-
Recommended Method: Add a small volume of the DMSO stock directly to a larger volume of pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium.
-
For higher concentrations or sensitive applications, consider a two-step dilution: First, dilute the stock solution into a small volume of medium, ensure it's dissolved, and then add this intermediate dilution to the final culture volume.[8]
-
-
Ensure the final DMSO concentration in the cell culture medium remains below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[8][9][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Add the final working solution of this compound to your cell cultures.
-
Gently swirl the culture plates or flasks to ensure even distribution of the compound.
-
Incubate the cells for the desired experimental duration.
Protocol 3: Determining Effective Concentration Range
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A dose-response experiment is recommended to determine the effective concentration range.
Materials:
-
Cells of interest plated in multi-well plates
-
This compound working solutions at a range of concentrations (e.g., 0.1 nM to 10 µM)
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a series of this compound working solutions by serial dilution as described in Protocol 2. A broad range of concentrations is recommended for the initial experiment (e.g., logarithmic dilutions from 10 µM down to 0.1 nM).[12][13]
-
Treat the cells with the different concentrations of this compound. Include a vehicle-only control (DMSO at the highest concentration used).
-
Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assess cell viability or the desired biological endpoint (e.g., protein phosphorylation, cell cycle arrest).
-
Plot the results as a dose-response curve to determine the EC₅₀ or the optimal concentration range for subsequent experiments.
Reported Effective Concentrations:
-
Breast Cancer Cells (MCF-7 and MDA-MB-231): Effective concentrations of similar kinase inhibitors have been reported in the range of 6-60 µM.[14]
-
Neuronal Cells: In primary cortical neurons, MARK inhibitors have been used at concentrations around 20 µM.[15]
Signaling Pathways and Experimental Workflows
References
- 1. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and regulation of MARK, a kinase involved in abnormal phosphorylation of Tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MARK/Par1 Kinase Is Activated Downstream of NMDA Receptors through a PKA-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase MARK/PAR-1 is required for neurite outgrowth and establishment of neuronal polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of Microtubule-Unbound Tau via Tau Phosphorylation at Ser262/356 by Par-1/MARK Contributes to Augmentation of AD-Related Phosphorylation and Aβ42-Induced Tau Toxicity | PLOS Genetics [journals.plos.org]
- 7. Tau Phosphorylation | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 15. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MARK-IN-1 Treatment for Animal Models of Alzheimer's Disease
For Research Use Only
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Microtubule Affinity-Regulating Kinase 4 (MARK4), a serine/threonine kinase, has been identified as a key player in the pathogenesis of AD.[2] MARK4 promotes the phosphorylation of tau, leading to its detachment from microtubules, subsequent aggregation, and the formation of NFTs.[2][3] This cascade of events contributes to synaptic dysfunction and neuronal cell death, hallmarks of AD.[1]
MARK-IN-1 is a potent and selective inhibitor of MARK4. By targeting MARK4, this compound aims to reduce the hyperphosphorylation of tau, thereby preventing NFT formation and mitigating the downstream neurotoxic effects. These application notes provide a detailed protocol for the in vivo administration of this compound to animal models of Alzheimer's disease, along with methodologies for assessing its therapeutic efficacy.
Mechanism of Action
MARK4 is a crucial regulator of microtubule stability through its phosphorylation of microtubule-associated proteins like tau.[2] In the pathological context of Alzheimer's disease, MARK4 activity is elevated, leading to excessive phosphorylation of tau at specific sites, which reduces its affinity for microtubules.[3][4] This destabilization of microtubules and the increase in soluble, unbound tau are critical early steps in the formation of neurofibrillary tangles.[3] this compound acts by competitively inhibiting the ATP-binding site of MARK4, thereby preventing the transfer of phosphate groups to tau. This inhibition is expected to restore normal tau function, promote microtubule stability, and prevent the progression of tau-related pathology.
References
- 1. Molecular mechanisms of neurodegeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Stabilization of Microtubule-Unbound Tau via Tau Phosphorylation at Ser262/356 by Par-1/MARK Contributes to Augmentation of AD-Related Phosphorylation and Aβ42-Induced Tau Toxicity | PLOS Genetics [journals.plos.org]
- 4. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application of MARK-IN-1 in High-Throughput Screening Assays for MARK Family Kinase Inhibitors
Abstract
This document provides detailed application notes and protocols for the utilization of MARK-IN-1, a potent and specific inhibitor of Microtubule Affinity Regulating Kinase (MARK), in high-throughput screening (HTS) assays. MARK family kinases (MARK1, MARK2, MARK3, MARK4) are implicated in various pathologies, including neurodegenerative diseases like Alzheimer's and certain cancers, making them attractive targets for drug discovery. High-throughput screening is a critical methodology for identifying novel inhibitors of these kinases from large compound libraries.[1][2] this compound serves as an essential tool in these screens, primarily as a positive control to ensure assay robustness and to validate potential "hits". This guide is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction to this compound
This compound is a highly potent inhibitor of the MARK family of serine/threonine kinases, with a reported IC50 of less than 0.25 nM. The MARK kinases play a crucial role in regulating microtubule dynamics through the phosphorylation of tau protein.[3] In pathological conditions such as Alzheimer's disease, hyperphosphorylation of tau by kinases including MARK leads to the formation of neurofibrillary tangles, a hallmark of the disease.[3] By inhibiting MARK, compounds like this compound can potentially prevent this pathological cascade. The high potency and specificity of this compound make it an ideal positive control for HTS assays designed to identify new small molecule inhibitors of MARK kinases.
High-Throughput Screening (HTS) Assay Principles for Kinase Inhibitors
HTS for kinase inhibitors typically involves measuring the enzymatic activity of the target kinase in the presence of a library of test compounds.[1] Common assay formats include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction. As the kinase transfers phosphate from ATP to a substrate, ADP is generated. The ADP is then converted back to ATP, which is used by a luciferase to produce a light signal proportional to the initial kinase activity.[4][5]
-
Fluorescence-Based Assays: These can be based on various principles, such as Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET), to detect either the binding of an inhibitor or the phosphorylation of a substrate.[6][7]
-
Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) and measure the incorporation of the radioactive phosphate into the substrate.[2][8]
In a typical HTS workflow, this compound is used as a positive control for inhibition, while a vehicle control (e.g., DMSO) serves as the negative control (representing 100% kinase activity).
Quantitative Data for HTS Assay Validation
The quality and reliability of an HTS assay are paramount for the successful identification of true positive hits. The Z'-factor is a statistical parameter widely used to quantify the suitability of an assay for HTS.[9][10][11][12] It reflects the separation between the positive and negative control signals relative to the signal variability.
Z'-Factor Calculation:
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (e.g., with this compound)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., vehicle)
-
σ_n = standard deviation of the negative control
Interpretation of Z'-Factor Values:
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls with low data variation. Highly suitable for HTS.[10][12][13] |
| 0 to 0.5 | Acceptable | The assay can be used for screening, but may require optimization to reduce variability.[10][13] |
| < 0 | Unacceptable | Significant overlap between control signals, making the assay unsuitable for identifying hits.[13] |
The following table presents hypothetical, yet representative, data from an HTS assay for a MARK family kinase using this compound as a positive control.
| Parameter | Negative Control (Vehicle) | Positive Control (this compound) |
| Mean Signal (Luminescence) | 1,200,000 RLU | 50,000 RLU |
| Standard Deviation | 80,000 RLU | 15,000 RLU |
| Calculated Z'-Factor | \multicolumn{2}{ | c |
This hypothetical Z'-factor of 0.75 indicates an excellent assay suitable for a full-scale HTS campaign.
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for MARK Family Kinases
This protocol is adapted for a 384-well plate format and outlines the use of this compound as a positive control.
Materials:
-
Recombinant human MARK kinase (e.g., MARK2, MARK3, or MARK4)
-
Kinase substrate (a suitable peptide or protein substrate for MARK)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
For the positive control wells, dilute this compound in kinase reaction buffer to a final concentration that ensures maximal inhibition (e.g., 1 µM).
-
For the negative control wells, use kinase reaction buffer with the same final concentration of DMSO as the compound and positive control wells.
-
Dispense the test compounds from your library into the remaining wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the MARK kinase and its substrate in kinase reaction buffer.
-
Add the kinase/substrate mix to all wells of the 384-well plate.
-
Prepare a solution of ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific MARK isoform, if known.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction incubation, add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (vehicle) controls.
-
Calculate the Z'-factor for each plate to assess assay quality.
-
Signaling Pathways and Experimental Workflows
Caption: MARK kinase signaling pathway and the inhibitory action of this compound.
Caption: High-throughput screening workflow for identifying MARK kinase inhibitors.
Logical Relationships in HTS Data Analysis
Caption: Logical flow of data analysis in a high-throughput screen.
Troubleshooting and Considerations
-
Low Z'-Factor: A Z'-factor below 0.5 may indicate issues with reagent stability, inappropriate concentrations of enzyme or substrate, or high variability in liquid handling. Optimization of these parameters is recommended.
-
False Positives: Compounds can interfere with the assay chemistry or detection method, leading to false positive results. "Hit" compounds should always be validated in orthogonal assays (e.g., a different assay format) to confirm their activity against the target kinase.[14][15]
-
DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all wells, as high concentrations can inhibit enzyme activity.
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors will be dependent on the ATP concentration used in the assay. Using an ATP concentration close to the Km value for the kinase is generally recommended for screening.
Conclusion
This compound is an invaluable tool for the development and execution of high-throughput screening assays for inhibitors of the MARK kinase family. Its high potency and specificity make it an excellent positive control, enabling robust assay validation through the calculation of the Z'-factor. The protocols and workflows described in this document provide a comprehensive guide for researchers to establish reliable HTS campaigns aimed at discovering novel therapeutic agents targeting MARK kinases.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. assayquant.com [assayquant.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. assay.dev [assay.dev]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
MARK-IN-1 storage and stability guidelines for long-term use.
For Researchers, Scientists, and Drug Development Professionals
Introduction
MARK-IN-1 is a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK), with a reported IC50 of less than 0.25 nM. The MARK family of serine/threonine kinases (MARK1, MARK2, MARK3, MARK4) plays a crucial role in regulating microtubule dynamics through the phosphorylation of microtubule-associated proteins (MAPs), such as tau. Dysregulation of MARK activity is implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease, making MARK inhibitors like this compound valuable tools for research and potential therapeutic development. These application notes provide detailed guidelines for the long-term storage, stability, and use of this compound in common experimental protocols.
Storage and Stability
Proper storage and handling of this compound are critical to maintain its potency and ensure the reproducibility of experimental results. Both solid-form and stock solutions require specific conditions for optimal long-term stability.
Data Presentation: Storage and Stability Guidelines
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 1 year | Store desiccated. |
| 4°C | Short-term | Store desiccated. | |
| Stock Solution | -80°C | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
The following are detailed methodologies for common in vitro and cell-based assays to assess the activity of this compound.
Protocol 1: In Vitro Kinase Assay for MARK Inhibition
This protocol describes a method to determine the inhibitory activity of this compound against a specific MARK isoform in a biochemical assay. The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.
Materials and Reagents:
-
Recombinant human MARK protein (e.g., MARK1, MARK2, MARK3, or MARK4)
-
Kinase substrate (e.g., a synthetic peptide like CHKtide)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well microplates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in Kinase Assay Buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Prepare the MARK enzyme and substrate in Kinase Assay Buffer at 2X the final desired concentration.
-
Prepare ATP in Kinase Assay Buffer at 2X the final desired concentration.
-
-
Assay Reaction:
-
Add 5 µL of the this compound dilution or DMSO control to the wells of the microplate.
-
Add 10 µL of the 2X MARK enzyme/substrate mix to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the enzyme activity.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP detection kit. This typically involves adding a reagent that terminates the kinase reaction and another that converts ADP to a detectable signal (e.g., luminescence).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for MARK Activity using Microtubule Disruption
This protocol provides a method to assess the cellular activity of this compound by observing its ability to prevent MARK-induced microtubule network disruption. Overexpression of active MARK in cells leads to the collapse of the microtubule network, a phenotype that can be rescued by an effective inhibitor.[2]
Materials and Reagents:
-
Chinese Hamster Ovary (CHO) cells or a similar cell line
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics
-
Expression vector for a constitutively active MARK isoform (e.g., ECFP-MARK2)[2]
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Seed CHO cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the MARK expression vector according to the manufacturer's protocol for the transfection reagent.
-
-
Inhibitor Treatment:
-
Approximately 4-6 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a DMSO control. A typical concentration range to test would be 1 nM to 1 µM.
-
Incubate the cells for 18-24 hours.[2]
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
In transfected cells (identifiable by the fluorescent protein tag, e.g., ECFP), assess the integrity of the microtubule network. In the DMSO control group, transfected cells should exhibit a collapsed microtubule phenotype.
-
Quantify the percentage of transfected cells that are rescued from the microtubule disruption phenotype at each concentration of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving MARK and a typical experimental workflow for testing a MARK inhibitor.
Caption: LKB1-MARK Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of MARK-IN-1 in Mice: Application Notes and Protocols
Notice to Researchers: Following a comprehensive review of publicly available scientific literature and commercial datasheets, no specific in vivo studies detailing the administration and dosing of MARK-IN-1 in mice have been identified. The information required to generate detailed, reliable application notes and protocols for this specific compound is currently unavailable.
The following document has been structured to serve as a template. Should in vivo data for this compound become available, this framework can be populated to create a comprehensive guide for researchers. The procedural outlines are based on general practices for in vivo compound administration in murine models and should not be undertaken without specific data for this compound.
Introduction
This compound is a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK). The MARK family of serine/threonine kinases plays a crucial role in various cellular processes, including cell polarity, microtubule dynamics, and neuronal development. Dysregulation of MARK activity has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. This document is intended to provide a framework for the in vivo administration and dosing of this compound in mouse models for preclinical research.
It is critical to note that the protocols described herein are generalized and require empirical data from studies using this compound for validation.
Quantitative Data Summary
A thorough literature search did not yield any quantitative data regarding the in vivo administration of this compound in mice. To facilitate future data presentation, the following tables are provided as templates.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value | Animal Model | Reference |
| Cmax | e.g., IV, IP, PO | e.g., 10 | Data N/A | e.g., C57BL/6 | Data N/A |
| Tmax | e.g., IV, IP, PO | e.g., 10 | Data N/A | e.g., C57BL/6 | Data N/A |
| AUC | e.g., IV, IP, PO | e.g., 10 | Data N/A | e.g., C57BL/6 | Data N/A |
| Half-life (t½) | e.g., IV, IP, PO | e.g., 10 | Data N/A | e.g., C57BL/6 | Data N/A |
| Bioavailability (%) | PO vs. IV | e.g., 10 | Data N/A | e.g., C57BL/6 | Data N/A |
Table 2: In Vivo Dosing Regimens and Efficacy of this compound in Mouse Models
| Mouse Model | Dosing Regimen (Dose, Route, Frequency) | Treatment Duration | Readout/Efficacy | Reference |
| e.g., 5XFAD | Data N/A | Data N/A | Data N/A | Data N/A |
| e.g., Tau-P301L | Data N/A | Data N/A | Data N/A | Data N/A |
Experimental Protocols
The following are generalized protocols for in vivo studies in mice. These must be adapted and validated with specific experimental data for this compound.
Preparation of Dosing Solution
Materials:
-
This compound (powder)
-
Vehicle (e.g., DMSO, PEG300, Tween 80, Saline, Corn Oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Based on the desired final concentration and vehicle composition, calculate the required amount of this compound and vehicle components.
-
In a sterile microcentrifuge tube, dissolve this compound in a small amount of a suitable solvent like DMSO.
-
Gradually add co-solvents and the final vehicle solution while vortexing to ensure complete dissolution. Sonication may be used to aid dissolution if precipitation occurs.
-
Prepare the dosing solution fresh on the day of administration.
Animal Models
The choice of mouse model will depend on the research question. For neurodegenerative diseases, common models include transgenic mice expressing human amyloid precursor protein (APP) and/or tau mutations (e.g., 5XFAD, APP/PS1, Tau-P301L).
Administration Routes
Common administration routes for small molecules in mice include:
-
Intraperitoneal (IP) injection: Offers systemic delivery.
-
Oral gavage (PO): For assessing oral bioavailability and efficacy.
-
Intravenous (IV) injection: For direct systemic administration and pharmacokinetic studies.
-
Subcutaneous (SC) injection: For sustained release.
The selection of the administration route will depend on the experimental goals and the pharmacokinetic properties of this compound.
Dosing and Monitoring
-
Determine the appropriate dose based on preliminary dose-ranging studies to establish the maximum tolerated dose (MTD).
-
Administer the prepared this compound solution to the mice according to the chosen route and schedule.
-
Monitor the animals regularly for any signs of toxicity, including changes in weight, behavior, and overall health.
-
At the end of the study, collect tissues of interest for downstream analysis (e.g., brain, plasma).
Visualizations
The following diagrams illustrate a generalized experimental workflow and a potential signaling pathway for MARK. These should be adapted once specific in vivo data for this compound is available.
Caption: Generalized workflow for in vivo studies of this compound in mice.
Caption: Putative signaling pathway of MARK and the inhibitory action of this compound.
Application Notes and Protocols for Detecting the Effects of a MARK Inhibitor on Tau Protein using Western Blot
Introduction
Tau, a microtubule-associated protein, plays a crucial role in the stabilization of microtubules within neurons. However, in several neurodegenerative diseases collectively known as tauopathies, including Alzheimer's disease, tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles. One of the key enzyme families implicated in the pathological phosphorylation of tau is the Microtubule Affinity Regulating Kinase (MARK) family.[1][2] MARKs, particularly MARK4, have been shown to phosphorylate tau at serine residue 262 (Ser262) within its microtubule-binding domain.[1][3] This phosphorylation event is considered an early step in the cascade of tau pathology, as it causes tau to detach from microtubules, making it more susceptible to further phosphorylation and subsequent aggregation.[3][4]
The inhibition of MARK activity presents a promising therapeutic strategy to mitigate tau pathology. This document provides a detailed protocol for utilizing Western blotting to investigate the effects of a MARK inhibitor on tau phosphorylation in a cellular model. While specific data for a compound designated "MARK-IN-1" is not publicly available, this protocol is based on the established effects of other known MARK inhibitors, such as the peptide inhibitor MKI, derived from the CagA protein of Helicobacter pylori.[5][6] Researchers can adapt this protocol to test the efficacy of novel MARK inhibitors, including potentially "this compound".
Signaling Pathway of MARK-mediated Tau Phosphorylation
The MARK kinase family (MARK1, MARK2, MARK3, and MARK4) are serine/threonine kinases that play a significant role in cell polarity and microtubule dynamics.[1] In the context of neurodegenerative disease, MARKs are implicated in the hyperphosphorylation of tau. The pathway can be summarized as follows: upstream signals can activate MARK, which in turn directly phosphorylates tau at specific sites, primarily within the microtubule-binding repeat domain. This phosphorylation event reduces tau's affinity for microtubules, leading to microtubule destabilization and an increase in soluble, unbound tau. This pool of detached tau is then prone to further phosphorylation by other kinases, eventually leading to the formation of toxic oligomers and aggregates.
Caption: Signaling pathway of MARK-mediated tau phosphorylation and its inhibition.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing the impact of a MARK inhibitor on tau phosphorylation via Western blotting. The process begins with cell culture and treatment, followed by protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and finally, immunodetection of total and phosphorylated tau.
References
- 1. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of individual MARK isoforms in phosphorylation of tau at Ser²⁶² in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 4. Stabilization of Microtubule-Unbound Tau via Tau Phosphorylation at Ser262/356 by Par-1/MARK Contributes to Augmentation of AD-Related Phosphorylation and Aβ42-Induced Tau Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical role for the PAR-1/MARK-tau axis in mediating the toxic effects of Aβ on synapses and dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Microtubule Changes After MARK-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinases (MARKs) are a family of serine/threonine kinases that play a crucial role in regulating microtubule dynamics.[1][2] MARKs phosphorylate microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4, causing them to detach from microtubules.[1][2] This detachment leads to microtubule destabilization and increased dynamics. Dysregulation of MARK activity has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and cancer.[1][3][4]
MARK-IN-1 is a potent and specific inhibitor of the MARK family of kinases. By inhibiting MARK, this compound is expected to prevent the phosphorylation of MAPs, leading to their continued association with microtubules. This results in the stabilization of the microtubule network. These application notes provide a detailed protocol for visualizing and quantifying the effects of this compound on microtubule stability using immunofluorescence microscopy.
Signaling Pathway
MARK kinases are key regulators of microtubule stability. Their inhibition by this compound is expected to increase microtubule stability by preventing the phosphorylation and subsequent detachment of MAPs like Tau.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of microtubules in cultured cells treated with this compound.
Materials
-
Cell Lines: Adherent mammalian cell lines (e.g., HeLa, U2OS, SH-SY5Y)
-
Culture Medium: Appropriate for the chosen cell line
-
This compound: Stock solution in DMSO
-
Control Compounds:
-
Vehicle control (DMSO)
-
Microtubule-destabilizing agent (e.g., Nocodazole) as a positive control for microtubule disruption
-
Microtubule-stabilizing agent (e.g., Paclitaxel) as a positive control for microtubule stabilization
-
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Detailed Procedure
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium. A dose-response experiment is recommended to determine the optimal concentration, typically in the range of 1-10 µM.
-
Prepare control wells with vehicle (DMSO, at the same final concentration as in the this compound treated wells), a positive control for microtubule destabilization (e.g., 10 µM Nocodazole for 1 hour), and a positive control for microtubule stabilization (e.g., 10 µM Paclitaxel for 1 hour).
-
Aspirate the culture medium from the wells and replace it with the medium containing the respective treatments.
-
Incubate for the desired time (e.g., 1, 6, or 24 hours).
-
-
Fixation:
-
Paraformaldehyde (PFA) Fixation:
-
Gently aspirate the treatment medium and wash the cells once with warm PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Methanol Fixation:
-
Gently aspirate the treatment medium and wash the cells once with PBS.
-
Add ice-cold methanol (-20°C) and incubate for 5-10 minutes at -20°C.
-
Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
-
-
Permeabilization (for PFA fixed cells):
-
Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody and DAPI in the blocking buffer.
-
Add the diluted secondary antibody and DAPI solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Briefly rinse the coverslips with distilled water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Capture images of multiple fields of view for each condition.
-
Perform quantitative analysis of microtubule morphology. Parameters to consider include microtubule length, density, and resistance to depolymerizing agents.[5][6]
-
Data Presentation
The following table summarizes expected quantitative outcomes based on studies using MARK inhibitors.[1] The data presented is illustrative and based on the effects of a MARK2 inhibitor (compound 39621) which is expected to have a similar mechanism of action to this compound.[1]
| Treatment Group | Parameter | Method of Quantification | Expected Outcome | Reference |
| Vehicle (DMSO) | Microtubule Network | Immunofluorescence Imaging | Intact and well-organized microtubule network | [1] |
| Cell Size | Image analysis software (e.g., ImageJ) | Normal cell size | [1] | |
| Phosphorylated Tau (pTau) Intensity | Immunofluorescence intensity measurement | Basal level of pTau staining | [1] | |
| This compound | Microtubule Network | Immunofluorescence Imaging | Denser and more stable microtubule network | [1] |
| Cell Size | Image analysis software (e.g., ImageJ) | Potential increase in cell size due to cytoskeletal stability | [1] | |
| Phosphorylated Tau (pTau) Intensity | Immunofluorescence intensity measurement | Reduced pTau staining compared to vehicle | [1] | |
| Nocodazole | Microtubule Network | Immunofluorescence Imaging | Disrupted and depolymerized microtubule network | [1] |
| Cell Size | Image analysis software (e.g., ImageJ) | Rounded cell morphology | [1] | |
| Phosphorylated Tau (pTau) Intensity | Immunofluorescence intensity measurement | No direct effect expected | ||
| Paclitaxel | Microtubule Network | Immunofluorescence Imaging | Hyperstabilized and bundled microtubules | [1] |
| Cell Size | Image analysis software (e.g., ImageJ) | Altered cell morphology, potential for mitotic arrest | [1] | |
| Phosphorylated Tau (pTau) Intensity | Immunofluorescence intensity measurement | No direct effect expected |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Staining | Inadequate blocking | Increase blocking time to 1.5-2 hours. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Secondary antibody concentration too high | Titrate the secondary antibody to determine the optimal concentration. | |
| Weak or No Signal | Primary antibody concentration too low | Increase the concentration of the primary antibody or incubate overnight at 4°C. |
| Inefficient permeabilization | Increase Triton X-100 concentration to 0.25% or increase permeabilization time. | |
| Incompatible fixative | Try a different fixation method (e.g., methanol instead of PFA). | |
| Microtubule Depolymerization | Fixation performed at room temperature | For some cell lines, fixation should be performed at 37°C to preserve microtubule structure. |
| Harsh washing steps | Be gentle during washing steps to avoid dislodging cells. | |
| Photobleaching | Excessive exposure to excitation light | Minimize exposure time during image acquisition and use an antifade mounting medium. |
References
- 1. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Estimating microtubule distributions from 2D immunofluorescence microscopy images reveals differences among human cultured cell lines. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 3. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Microtubule Stability in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting MARK-IN-1 solubility issues in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with the potent microtubule affinity regulating kinase (MARK) inhibitor, MARK-IN-1, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer for an in vitro experiment. Why is this happening?
A1: this compound, like many small molecule kinase inhibitors, is a lipophilic compound with inherently low aqueous solubility.[1] These inhibitors are often designed to bind to the hydrophobic ATP-binding pocket of their target kinases, which contributes to their poor solubility in water-based solutions.[1] When you dilute a concentrated stock of this compound (typically in DMSO) into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate out of solution.[1]
Q2: My this compound powder won't dissolve in my initial solvent. What should I do?
A2: this compound is highly soluble in DMSO (100 mg/mL or 212.08 mM), and this is the recommended solvent for preparing a stock solution.[2][3] If you are experiencing difficulty, gentle warming of the solution to 37°C and sonication can aid in dissolution.[3] It is crucial to use anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound. For other MARK inhibitors, alternative organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) have been used, but their compatibility with your specific assay must be verified.[1]
Q3: How does pH affect the solubility of this compound?
Q4: Are there any additives that can improve the solubility of this compound in my aqueous buffer?
A4: Yes, several strategies can be employed:
-
Co-solvents: For in vivo studies, a co-solvent system of 10% DMSO, 40% PEG300, and 5% Tween-80 in saline has been used to achieve a clear solution of this compound at ≥ 2.5 mg/mL.[2] For in vitro assays, keeping the final DMSO concentration below 1% is generally recommended to avoid off-target effects, though this may not be sufficient to maintain solubility for highly insoluble compounds.[1]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a more water-soluble inclusion complex.[1] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative.[1]
-
Surfactants: Non-ionic surfactants like Tween-80 and Pluronic F-68 can be used at low concentrations (typically 0.01-0.1%) to increase the solubility of hydrophobic compounds.
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table summarizes the known solubility information and provides general guidance based on common properties of kinase inhibitors.
| Solvent/Condition | Solubility of this compound | Remarks |
| DMSO | 100 mg/mL (212.08 mM)[2][3] | Recommended for stock solutions. Sonication may be required.[3] |
| Water | Insoluble | As stated by a supplier. |
| Ethanol | Insoluble | As stated by a supplier. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Expected to be very low | Precipitation is common when diluting from a DMSO stock.[1] |
| Co-solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (5.30 mM)[2] | A clear solution can be achieved for in vivo use.[2] |
| Acidic pH Buffers | Potentially higher than at neutral pH | A common strategy for weakly basic kinase inhibitors.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 212.1 µL of DMSO per 1 mg of this compound, which has a molecular weight of 471.53 g/mol ).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, incubate the tube at 37°C for 10-15 minutes, followed by vortexing.
-
If solids persist, sonicate the tube in a bath sonicator for 5-10 minutes.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Solubilization of this compound in an Aqueous Buffer using a Co-solvent System for In Vitro Assays
Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation for use in cellular or biochemical assays. This protocol is adapted from a formulation for in vivo use and should be optimized for your specific in vitro application.[2]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)[2]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl in water) or your desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
This protocol will yield a final solution with 10% DMSO. Ensure this concentration is compatible with your assay.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of your this compound DMSO stock solution (e.g., 25 mg/mL) and mix thoroughly by pipetting or vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.
-
Finally, add 450 µL of sterile saline or your desired aqueous buffer to bring the total volume to 1 mL. Mix thoroughly.
-
This will result in a 2.5 mg/mL working solution of this compound.[2] Prepare this working solution fresh on the day of the experiment.[2]
Visualizations
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Caption: The LKB1-MARK1 signaling pathway and the inhibitory action of this compound.
References
Optimizing MARK-IN-1 concentration to minimize off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of MARK-IN-1, a potent microtubule affinity regulating kinase (MARK) inhibitor, and minimize its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, small molecule inhibitor of the Microtubule Affinity Regulating Kinase (MARK) family.[1] Its primary targets are the four MARK isoforms (MARK1, MARK2, MARK3, and MARK4). It exhibits a very high potency with a reported IC50 of less than 0.25 nM for MARK.[1]
Q2: Why is it crucial to optimize the concentration of this compound in my experiments?
A2: Optimizing the concentration of any kinase inhibitor is critical to ensure that the observed biological effects are due to the inhibition of the intended target (on-target effects) and not due to interactions with other unintended proteins (off-target effects).[2] Using the lowest effective concentration minimizes the risk of misleading results and potential cytotoxicity.
Q3: What are the known on-target effects of this compound?
A3: As a MARK inhibitor, this compound is expected to prevent the phosphorylation of MARK substrates, most notably the microtubule-associated proteins (MAPs) such as Tau.[3][4] This leads to the stabilization of microtubules. Inhibition of MARK has been proposed as a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease, where hyperphosphorylated Tau is a key pathological hallmark.[1]
Q4: What are the potential off-target effects of this compound?
Q5: How can I determine the optimal concentration of this compound for my experiments?
A5: The optimal concentration should be determined empirically for each cell type and experimental context. A dose-response experiment is the most effective method.[6] This involves treating your cells with a range of this compound concentrations and measuring a specific on-target effect, such as the inhibition of Tau phosphorylation at a known MARK-specific site (e.g., Ser262). The lowest concentration that gives the maximal desired on-target effect should be used for subsequent experiments.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test a structurally different MARK inhibitor to see if the cytotoxicity persists. | 1. Identification of specific off-target kinases responsible for toxicity. 2. If toxicity is not observed with a different inhibitor, it suggests the initial toxicity was due to off-target effects. |
| Inappropriate dosage | 1. Perform a detailed dose-response curve to identify the lowest concentration that achieves the desired on-target effect with minimal toxicity. 2. Reduce the treatment duration. | A therapeutic window where on-target effects are observed without significant cell death. |
| Compound solubility issues | 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Confirm the solubility of this compound in your specific cell culture medium. 3. Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest this compound dose. | Prevention of non-specific effects caused by compound precipitation. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways that may be triggered by MARK inhibition. 2. Consider co-treatment with an inhibitor of the identified compensatory pathway. | A clearer understanding of the cellular response to MARK inhibition and more consistent results. |
| Inhibitor instability | 1. Check the stability of this compound in your experimental conditions (e.g., in media at 37°C over the treatment duration). 2. Prepare fresh dilutions of the inhibitor for each experiment. | Ensures that the observed effects are from the active inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent. | Distinguishes between general off-target effects and those specific to a particular cellular context. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using Western Blot for Phosphorylated Tau (p-Tau)
Objective: To determine the optimal concentration of this compound that effectively inhibits the phosphorylation of Tau at Ser262 in a cellular model.
Methodology:
-
Cell Culture and Treatment:
-
Plate neuronal cells (e.g., SH-SY5Y or primary neurons) at a suitable density in a 6-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.1 nM to 10 µM (e.g., 0.1, 1, 10, 100 nM, 1, 10 µM).
-
Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest this compound concentration.
-
Treat the cells with the different concentrations of this compound or vehicle for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
-
Western Blotting: [9]
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]
-
Incubate the membrane with a primary antibody specific for phospho-Tau (Ser262) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Tau and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Tau signal to total Tau and the loading control.
-
Plot the normalized p-Tau levels against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes MARK proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T overexpressing a MARK isoform) to a high density.
-
Treat the cells with a chosen concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.[1]
-
-
Heat Treatment:
-
Aliquot the cell suspension into a PCR plate or PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[12]
-
-
Cell Lysis and Protein Separation:
-
Protein Analysis (Western Blot):
-
Collect the supernatant from each sample.
-
Determine the protein concentration.
-
Perform a Western blot as described in Protocol 1, using an antibody against the specific MARK isoform.
-
-
Data Analysis:
-
Quantify the band intensity of the soluble MARK protein at each temperature for both the vehicle- and this compound-treated samples.
-
Plot the percentage of soluble MARK protein against the temperature for both conditions. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Data Presentation
Table 1: Example Kinome Selectivity Profile for a Hypothetical MARK Inhibitor
Disclaimer: The following data is for illustrative purposes only and does not represent a specific kinome scan of this compound. It is intended to demonstrate how selectivity data is presented.
| Kinase Target | IC50 (nM) | Selectivity vs. MARK4 |
| MARK4 (On-Target) | 1.5 | 1x |
| MARK1 | 2.1 | 1.4x |
| MARK2 | 1.8 | 1.2x |
| MARK3 | 2.5 | 1.7x |
| CDK2 (Off-Target) | 150 | 100x |
| GSK3β (Off-Target) | 800 | 533x |
| ROCK1 (Off-Target) | 1200 | 800x |
| PKA (Off-Target) | >10000 | >6667x |
Table 2: Troubleshooting Western Blots for Phosphorylated Tau [13][14][15][16]
| Problem | Possible Cause | Solution |
| Weak or no signal for p-Tau | Low abundance of phosphorylated protein. | - Stimulate cells if necessary to induce phosphorylation. - Load a higher amount of protein (up to 50 µg). - Use a more sensitive ECL substrate. |
| Ineffective primary antibody. | - Check the antibody datasheet for recommended conditions. - Titrate the primary antibody concentration. - Include a positive control lysate. | |
| High background | Non-specific antibody binding. | - Increase the blocking time to 2 hours at room temperature. - Use 5% BSA in TBST for blocking and antibody dilution. Avoid milk as it contains phosphoproteins. - Increase the number and duration of wash steps. |
| Non-specific bands | Antibody cross-reactivity or protein degradation. | - Use fresh lysis buffer with protease and phosphatase inhibitors. - Run a negative control (e.g., lysate from cells not expressing Tau). - Titrate the primary antibody to a higher dilution. |
Mandatory Visualizations
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 4. Specificity of Anti-Tau Antibodies when Analyzing Mice Models of Alzheimer's Disease: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blot Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
How to address MARK-IN-1 precipitation in culture media.
Welcome to the technical support center for MARK-IN-1, a selective inhibitor of the MARK (Microtubule Affinity Regulating Kinase) family. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and answers to frequently asked questions regarding precipitation issues observed when using this compound in cell culture media.
Precipitation of a test compound can compromise experimental results by lowering the effective concentration and potentially introducing cytotoxicity.[1] This guide will help you identify the cause of precipitation and provide solutions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor of the MARK kinase family. These kinases are crucial for regulating microtubule dynamics, which play a fundamental role in cell division, polarity, and intracellular transport. By inhibiting MARK kinases, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in susceptible cell lines, making it a valuable tool for cancer research.
Q2: What are the primary causes of this compound precipitation in culture media?
Precipitation of this compound is typically linked to several physicochemical factors:
-
High Concentration: The final concentration in the media exceeds its aqueous solubility limit.[2]
-
Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous culture medium.[2]
-
Temperature Shifts: Adding a cold stock solution to warm media or temperature fluctuations during incubation can decrease solubility.[3]
-
pH Instability: The CO2 environment in an incubator can alter media pH, affecting the solubility of pH-sensitive compounds like this compound.[4]
-
Media Components: Interactions with salts (e.g., phosphates), proteins, or other components in specific media formulations can lead to the formation of insoluble complexes.[2][4]
Q3: What are the visual signs of this compound precipitation?
Precipitation can appear in several forms:
-
Cloudiness or Turbidity: The media may look hazy or cloudy.
-
Visible Particles: You may see small, crystalline particles floating in the media or settled at the bottom of the culture vessel.
-
Microscopic Crystals: Under a microscope, you may observe distinct crystalline structures that are different from cells or debris.
It is important to distinguish chemical precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and visible motile organisms under a microscope.[2]
Q4: Can I still use media if I observe a small amount of precipitate?
It is strongly advised not to use media with any visible precipitate. The presence of precipitate means the actual concentration of solubilized this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[5]
Troubleshooting Guide
This section addresses specific precipitation issues in a question-and-answer format.
Problem: I saw a precipitate form immediately after adding my this compound DMSO stock to the culture medium.
This is a classic example of "solvent shock," where the compound crashes out of solution due to the sudden change from an organic solvent (DMSO) to an aqueous environment.
-
Solution 1: Optimize Dilution Technique. Do not add the DMSO stock directly into the full volume of media. Instead, add the stock solution dropwise to the media while gently vortexing or swirling the tube. This gradual introduction can prevent localized high concentrations that lead to precipitation.[2]
-
Solution 2: Pre-warm the Medium. Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock.[4] Temperature differences can significantly impact solubility.
-
Solution 3: Reduce Final Concentration. You may be exceeding the solubility limit of this compound in your specific media. Perform a dose-response experiment to find the maximum effective concentration that remains in solution.
Problem: The media looked clear initially, but I observed crystals after several hours of incubation at 37°C.
This suggests that this compound has poor kinetic solubility or is interacting with media components over time.
-
Solution 1: Check for pH shifts. The bicarbonate buffering system in most media is sensitive to CO2 levels. Ensure your incubator's CO2 concentration is properly calibrated to maintain a stable pH (typically 7.2-7.4).[3] For sensitive experiments, consider using media buffered with HEPES.[2]
-
Solution 2: Evaluate Media Components. Different media formulations (e.g., DMEM vs. RPMI-1640) have varying salt and nutrient concentrations.[6] High phosphate levels in some media can contribute to the precipitation of certain compounds. Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary issue.[2]
-
Solution 3: Reduce Serum Concentration. Serum proteins can sometimes bind to small molecules and cause them to precipitate.[3] If you suspect this is an issue, try reducing the serum percentage or using a serum-free medium for the treatment period, if your cells can tolerate it.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving this compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Proper preparation of the initial stock solution is critical to prevent issues downstream.
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Add Solvent: Using a calibrated pipette, add the required volume of anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) to the vial to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[4] Sonication can also be used to aid dissolution.[6]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into small, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Recommended Dilution of this compound into Culture Media
This protocol minimizes solvent shock and improves reproducibility.
References
Technical Support Center: Determining MARK-IN-1 Cytotoxicity with Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using cell viability assays to determine the cytotoxicity of MARK-IN-1, a kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using cell viability assays to determine the cytotoxicity of this compound?
Cell viability assays are essential tools for assessing the cytotoxic effects of compounds like this compound.[1] These assays measure cellular metabolic activity, which is typically proportional to the number of viable cells in a culture.[2][3] By exposing cells to varying concentrations of this compound, researchers can determine the concentration at which the compound inhibits cell proliferation or induces cell death. This is often quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%.
Q2: Which cell viability assay is most appropriate for assessing this compound cytotoxicity?
The choice of assay depends on several factors, including the cell type, experimental throughput, and available equipment. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay where metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] It is a widely used and cost-effective method.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to MTT, but the resulting formazan product is soluble in cell culture media, eliminating a solubilization step and making it more convenient for high-throughput screening.[4][5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[6] It is a highly sensitive method with a simple "add-mix-measure" protocol, making it ideal for automated high-throughput screening.[6][7]
A comparison of these assays is provided in the table below.
Q3: How should I design my experiment to obtain a reliable IC50 value for this compound?
To determine a reliable IC50 value, a dose-response curve should be generated. This involves:
-
Cell Seeding: Plate cells at an optimal density to ensure they are in the logarithmic growth phase during the experiment.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, typically in a serial dilution. Include both a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with this compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform the chosen cell viability assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[2]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2][8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]
MTS Assay Protocol
This protocol is designed for a 96-well plate format.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[4]
-
Compound Addition: Add various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for the desired treatment duration.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[10]
-
Incubation: Incubate for 1-4 hours at 37°C in a humidified CO2 incubator.[10] The optimal incubation time can vary depending on the cell type.[4]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[4][10]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is for a 96-well opaque-walled plate.
-
Cell Plating: Seed cells in a 96-well opaque-walled plate in 100 µL of culture medium and incubate for 24 hours.[11]
-
Compound Addition: Add the desired concentrations of this compound to the wells.
-
Incubation: Incubate for the chosen exposure time.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[11]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Luminescence Reading: Record the luminescence using a luminometer.
Data Presentation
The results of a cytotoxicity experiment with this compound can be summarized in a table as follows:
| This compound (µM) | Absorbance (OD 570nm) | % Viability vs. Control |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.95 | 76.0% |
| 5 | 0.63 | 50.4% |
| 10 | 0.35 | 28.0% |
| 25 | 0.15 | 12.0% |
| 50 | 0.08 | 6.4% |
| 100 | 0.05 | 4.0% |
Troubleshooting Guide
Q4: My absorbance/luminescence readings are too low. What could be the problem?
-
Low Cell Number: Ensure you are seeding enough cells and that they have had adequate time to recover and attach after plating.[12]
-
Cell Proliferation Issues: The experimental conditions or the vehicle control might be inhibiting cell growth. Check your culture conditions (medium, incubator temperature, humidity, and CO2 levels).[12]
-
Reagent Issues: Ensure that the assay reagents have not expired and have been stored correctly. For MTT assays, make sure the formazan crystals are fully solubilized.[9]
Q5: There is high variability between my replicate wells. How can I improve consistency?
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating and use calibrated multichannel pipettes for accuracy.
-
Edge Effects: "Edge effects" in multiwell plates can cause variability. To mitigate this, avoid using the outer wells of the plate or fill them with sterile medium or PBS.
-
Incomplete Mixing: Ensure thorough mixing after adding the assay reagent, especially the solubilization solution in the MTT assay.[9]
Q6: My MTT and XTT/MTS assay results for this compound are inconsistent. Why?
This can be a frustrating issue. The reduction of MTT and XTT/MTS is carried out by different cellular enzymes (MTT primarily by NADH-dependent dehydrogenases and XTT by NADPH-dependent enzymes), and it's possible that the compound being tested, such as this compound, may selectively interfere with one of these pathways.[13] It is advisable to use an orthogonal assay, such as the CellTiter-Glo® ATP assay, which relies on a different cellular marker of viability, to confirm the results.[13]
Q7: The formazan crystals in my MTT assay are not dissolving completely. What should I do?
-
Insufficient Solvent: Ensure you are using an adequate volume of the solubilization solution.
-
Inadequate Mixing: Increase the shaking time on the orbital shaker or gently pipette up and down to aid dissolution.[9]
-
Solvent Composition: Use a robust solubilization solution like DMSO or a buffered SDS solution.
Visualizations
Caption: A flowchart of the experimental workflow for assessing the cytotoxicity of this compound.
Caption: A simplified diagram showing how a MARK inhibitor might induce cytotoxicity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. cohesionbio.com [cohesionbio.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. scribd.com [scribd.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results in MARK-IN-1 experiments.
Welcome to the technical support center for MARK-IN-1, a potent microtubule affinity regulating kinase (MARK) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent small molecule inhibitor of microtubule affinity regulating kinases (MARKs) with an IC50 of less than 0.25 nM.[1] MARKs are serine/threonine kinases that play a crucial role in regulating microtubule dynamics.[2] One of their key functions is the phosphorylation of microtubule-associated proteins (MAPs), such as Tau.[2][3][4] This phosphorylation causes the detachment of MAPs from microtubules, leading to microtubule destabilization.[2][3] By inhibiting MARK, this compound is being investigated as a potential therapeutic agent, particularly in conditions like Alzheimer's disease where hyperphosphorylation of Tau is a key pathological feature.[1][3]
Q2: How should I prepare and store this compound solutions?
A2: For optimal results and to prevent degradation, proper handling and storage of this compound are essential.
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Stock Solutions: It is recommended to prepare a concentrated stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -80°C, where it is stable for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable, but the product should be protected from light.[1]
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Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the DMSO stock into your cell culture media or assay buffer. It is crucial to ensure the final DMSO concentration is not detrimental to your cells (typically ≤ 0.5%).
Q3: I am observing unexpected or inconsistent results in my cell viability assays (e.g., MTT, XTT) after treating with this compound. What could be the cause?
A3: Unexpected results in cell viability assays are a common challenge when working with kinase inhibitors. Several factors could be contributing to these observations.
Troubleshooting Guide: Unexpected Cell Viability Results
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Increased cell viability or absorbance at higher concentrations. | 1. Compound Interference: The chemical properties of this compound or its solvent may directly react with the assay reagent (e.g., MTT), leading to a false positive signal.[5] 2. Metabolic Upregulation: Cells might respond to the inhibitor by increasing their metabolic activity as a stress response, which can be misinterpreted as increased viability by metabolic assays.[5] | 1. Run a control experiment without cells to check for direct reaction between the compound and the assay reagent. 2. Use a different, non-metabolic viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release. 3. Visually inspect the cells under a microscope for morphological changes indicative of stress or death.[5] |
| High variability between replicate wells. | 1. Incomplete Solubilization: The formazan crystals in an MTT assay may not be fully dissolved, leading to inconsistent absorbance readings.[6] 2. Compound Precipitation: this compound may be precipitating out of the aqueous solution at the concentrations used. 3. Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration. | 1. Ensure adequate mixing and a sufficient volume of solubilization buffer. Consider using an orbital shaker.[1] 2. Visually inspect the wells for any precipitate. Prepare fresh dilutions and ensure thorough mixing. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. |
| Higher than expected cytotoxicity. | 1. Off-Target Effects: At higher concentrations, this compound might be inhibiting other kinases essential for cell survival.[7][8] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be toxic to the cells. | 1. Perform a dose-response curve to determine the IC50 and use the lowest effective concentration. 2. Test a structurally unrelated MARK inhibitor to see if it produces the same phenotype. 3. Always include a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay (MTT)
This table illustrates both expected and unexpected results that might be observed.
| This compound (nM) | % Cell Viability (Expected) | % Cell Viability (Unexpected - Hormesis/Metabolic Upregulation) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | 98 | 102 |
| 1 | 95 | 105 |
| 10 | 85 | 110 |
| 100 | 52 | 95 |
| 1000 | 15 | 60 |
| 10000 | 5 | 25 |
Table 2: Example Western Blot Densitometry Data for Phospho-Tau
This table shows the expected decrease in Tau phosphorylation upon this compound treatment.
| Treatment | Normalized Phospho-Tau/Total Tau Ratio |
| Vehicle Control | 1.00 |
| This compound (10 nM) | 0.65 |
| This compound (100 nM) | 0.25 |
| This compound (1000 nM) | 0.08 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Phosphorylated Tau
This protocol is for determining the effect of this compound on the phosphorylation of Tau.
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., at a specific serine residue like Ser262) and a primary antibody for total Tau overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
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Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated Tau signal to the total Tau signal to determine the relative change in phosphorylation.
Mandatory Visualization
Caption: A diagram of the MARK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Adjusting MARK-IN-1 incubation time for optimal kinase inhibition.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of MARK-IN-1, a potent microtubule affinity regulating kinase (MARK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective inhibitor of Microtubule Affinity Regulating Kinase (MARK).[1] MARK kinases are serine/threonine kinases that play a crucial role in regulating microtubule dynamics through the phosphorylation of microtubule-associated proteins (MAPs), such as Tau.[2][3] By inhibiting MARK, this compound can prevent the hyperphosphorylation of Tau, a pathological hallmark of Alzheimer's disease, thereby stabilizing microtubules.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-type and application-dependent. However, based on studies with similar MARK inhibitors, a starting concentration in the range of 1-20 µM is recommended. For instance, a structurally related MARK inhibitor was shown to be effective at 10 µM in CHO cells and 20 µM in primary rat cortical neurons to inhibit Tau phosphorylation and axon growth, respectively.[4] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[5] Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, stock solutions are generally stable for several months.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of MARK activity | Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 20 µM) to determine the IC50 value for your system. |
| Incorrect incubation time: The incubation period may be too short for the inhibitor to exert its effect. | Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal incubation duration. See the detailed protocol below. | |
| Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation. | Prepare fresh aliquots of the this compound stock solution and store them properly at -20°C or -80°C. | |
| High cell toxicity or off-target effects | Inhibitor concentration is too high: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity. | Lower the concentration of this compound used. Ensure that the observed phenotype is not due to general toxicity by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion). |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤0.1%). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect the experimental outcome. | Standardize your cell culture protocol. Use cells at a consistent confluency and passage number for all experiments. |
| Inconsistent inhibitor preparation: Errors in diluting the stock solution can lead to variability. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Use calibrated pipettes for accurate measurements. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound to achieve maximal inhibition of a downstream target, such as Tau phosphorylation.
Materials:
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Cells of interest (e.g., SH-SY5Y, PC12, or primary neurons)
-
Complete cell culture medium
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This compound
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DMSO (for stock solution)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies (e.g., anti-phospho-Tau (Ser262), anti-total-Tau, anti-MARK, anti-GAPDH or β-actin)
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Secondary antibodies (HRP-conjugated)
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Enhanced chemiluminescence (ECL) substrate
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Multi-well plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will not lead to over-confluence at the final time point of your experiment. Allow the cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a working solution of this compound in your cell culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same concentration of DMSO as the inhibitor-treated wells).
-
Treatment: Treat the cells with the chosen concentration of this compound (e.g., 10 µM) or vehicle control for various durations. A suggested time course is: 0 hr (vehicle), 1 hr, 6 hr, 12 hr, 24 hr, and 48 hr.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against your target of interest (e.g., phospho-Tau) and a loading control (e.g., total Tau or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated target and normalize them to the total protein or a loading control. Plot the normalized signal against the incubation time to determine the time point at which maximum inhibition is achieved.
Visualizations
Caption: Simplified signaling pathway of MARK and its inhibition by this compound.
Caption: Workflow for determining the optimal incubation time of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxidative stress induces tau hyperphosphorylation via MARK activation : in neuroblastoma N1E-115 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 39621 ≥98% (HPLC), ATP-competitive MARK inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to MARK Inhibitors in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Microtubule Affinity-Regulating Kinase (MARK) inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of MARK inhibitors?
A1: MARK inhibitors are a class of targeted therapies that primarily function by inhibiting the enzymatic activity of MARKs, which are serine/threonine kinases.[1] These kinases, including MARK1, MARK2, MARK3, and MARK4, play crucial roles in regulating microtubule dynamics, cell polarity, and signaling pathways implicated in cancer, such as the Hippo-YAP pathway.[2] By inhibiting MARKs, these drugs can disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: We are observing a decrease in sensitivity to our MARK inhibitor over time in our cancer cell line. What are the potential general mechanisms of acquired resistance?
A2: Acquired resistance to kinase inhibitors, including those targeting MARKs, can arise through several mechanisms:
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On-target secondary mutations: The kinase domain of the MARK protein may acquire mutations that prevent the inhibitor from binding effectively.[3][4]
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Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the MARK pathway by upregulating parallel signaling pathways that promote survival and proliferation, such as the PI3K/AKT or MAPK pathways.[5][6][7]
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Histological transformation: In some cases, cancer cells may undergo a change in their fundamental cell type (e.g., from adenocarcinoma to squamous cell carcinoma), rendering them less dependent on the MARK pathway.[8]
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Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[9]
Q3: Are there known instances of resistance to specific MARK inhibitors?
A3: While the provided information does not detail specific, clinically documented resistance to a compound named "MARK-IN-1," resistance to kinase inhibitors is a common phenomenon in cancer therapy.[3][4] The principles of resistance observed with other kinase inhibitors are likely applicable to inhibitors of the MARK family. For instance, resistance to BTK inhibitors can occur through mutations in the BTK gene itself.[10] Similarly, resistance to KRAS inhibitors can be mediated by secondary KRAS mutations or activation of bypass pathways.[5][8]
Troubleshooting Guides
Issue 1: Gradual loss of inhibitor efficacy in a previously sensitive cell line.
This scenario suggests the development of acquired resistance. The following troubleshooting workflow can help identify the underlying mechanism.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired resistance to MARK inhibitors.
Detailed Methodologies:
-
Sanger Sequencing of MARK Gene:
-
Isolate genomic DNA from both the parental (sensitive) and the resistant cancer cell lines.
-
Design primers to amplify the coding region of the specific MARK isoform targeted by the inhibitor.
-
Perform PCR amplification.
-
Purify the PCR product and send for Sanger sequencing.
-
Align the sequences from the resistant and sensitive cells to identify any potential mutations.
-
-
Western Blot Analysis for Bypass Pathways:
-
Culture both sensitive and resistant cells and treat with the MARK inhibitor at a relevant concentration (e.g., IC50 of the sensitive line).
-
Lyse the cells at various time points post-treatment.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., p-AKT, AKT, p-ERK, ERK).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Issue 2: Cell line shows intrinsic (de novo) resistance to a MARK inhibitor.
If a cancer cell line is resistant to a MARK inhibitor from the initial treatment, it may have intrinsic resistance mechanisms.
Logical Framework for Investigating Intrinsic Resistance
Caption: Framework for investigating intrinsic resistance to MARK inhibitors.
Data Summary
While specific quantitative data on resistance to a "this compound" is not available, the following table summarizes IC50 values for some reported MARK inhibitors against their target kinases. This data can be used as a reference for expected potency.
| Inhibitor | Target | IC50 (nM) | Reference Cell Line/Assay |
| This compound (hypothetical) | MARK | <0.25 | Biochemical Assay |
| MARK4 inhibitor 1 | MARK4 | 1540 | Biochemical Assay |
| PCC0208017 | MARK3/MARK4 | Not Specified | In vitro glioma cells |
Signaling Pathway
Simplified MARK Signaling and Potential Resistance Bypass Pathways
The following diagram illustrates a simplified signaling pathway involving MARK and highlights potential bypass mechanisms that can be activated to confer resistance.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. m.youtube.com [m.youtube.com]
MARK-IN-1 Technical Support Center: Best Practices for Handling and Aliquoting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and aliquoting MARK-IN-1. Adherence to these protocols is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK).[1][2] Its primary mechanism of action is the inhibition of MARK, which is a key enzyme involved in the regulation of microtubule dynamics.[1] By inhibiting MARK, this compound can be instrumental in studying cellular processes where microtubule stability is critical, such as in neurodegenerative diseases like Alzheimer's, where MARK is implicated in the pathology of neurofibrillary tangles.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for reconstituting this compound is Dimethyl Sulfoxide (DMSO).[2][3] It is soluble in DMSO at concentrations of 100 mg/mL[2][3] and ≥ 2.5 mg/mL.[4] For optimal results, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[5]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[5]
-
Stock Solutions: Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1][5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is also recommended to protect the stock solution from light.[1][3]
Q4: Why is it important to aliquot the this compound stock solution?
A4: Aliquoting the stock solution into smaller, single-use volumes is a critical best practice.[1][5] This minimizes the number of freeze-thaw cycles the compound is subjected to, which can lead to degradation and loss of activity over time. It also reduces the risk of contamination of the entire stock.
Q5: Can I store the reconstituted this compound at room temperature?
A5: It is not recommended to store reconstituted this compound at room temperature for extended periods. For in vivo experiments, it is advised to prepare the working solution freshly on the day of use.[1] If temporary storage at room temperature is necessary, it should be for the shortest time possible, and the solution should be protected from light.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The compound may have come out of solution due to the freeze-thaw cycle or solvent evaporation. | Gently warm the vial to 37°C and vortex or sonicate the solution to aid in redissolving the compound.[1][2] Ensure the vial is properly sealed to prevent solvent evaporation. |
| Inconsistent experimental results. | Improper storage leading to degradation of the compound. Repeated freeze-thaw cycles. Inaccurate pipetting during dilution. | Always store the stock solution in aliquots at the recommended temperature (-80°C for long-term). Use a fresh aliquot for each experiment. Calibrate your pipettes regularly to ensure accurate dilutions. |
| Difficulty dissolving the powder in DMSO. | The quality of the DMSO may be poor (e.g., absorbed water). The concentration being prepared is too high. | Use fresh, anhydrous, high-purity DMSO.[5] Try gentle warming (to 37°C) and sonication to facilitate dissolution.[1][2] If solubility issues persist, consider preparing a slightly lower concentration stock solution. |
| Working solution for in vivo studies shows precipitation. | The aqueous-based buffer is causing the compound to precipitate out of the DMSO stock. | When preparing working solutions for in vivo experiments, it is crucial to add the DMSO stock solution to the aqueous buffer in a stepwise manner with constant mixing. The use of co-solvents like PEG300 and Tween-80 can help maintain solubility.[1][5] Always prepare this solution fresh before use.[1] |
Experimental Protocols
Reconstitution of this compound
This protocol outlines the steps for reconstituting solid this compound to create a stock solution.
Materials:
-
Vial of this compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
(Optional) Sonicator or water bath at 37°C
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Using a calibrated micropipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of powder with a molecular weight of 471.53 g/mol , add 212.1 µL of DMSO).
-
Recap the vial securely and vortex thoroughly until the powder is completely dissolved.
-
If necessary, gently warm the vial to 37°C or use a sonicator for a short period to aid dissolution.[1][2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
Aliquoting and Storage of this compound Stock Solution
This protocol describes the best practice for aliquoting the reconstituted stock solution for long-term storage.
Materials:
-
Reconstituted this compound stock solution
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated micropipettes and tips
-
Tube labels and a permanent marker
Procedure:
-
Determine the appropriate aliquot volume based on your typical experimental needs to ensure single-use.
-
Using a calibrated micropipette, dispense the desired volume of the this compound stock solution into each labeled microcentrifuge tube.
-
Ensure the tubes are tightly capped.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Protect from light.[1]
Visual Guides
Caption: Workflow for Reconstitution, Aliquoting, and Use of this compound.
Caption: Simplified Pathway of MARK Inhibition by this compound.
References
Technical Support Center: Identifying and Mitigating Confounding Variables with MARK-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MARK-IN-1, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK).[1] This guide will help you identify and mitigate potential confounding variables in your experiments to ensure accurate and reliable results.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the MARK (Microtubule Affinity Regulating Kinase) family of serine/threonine kinases, with a reported IC50 of less than 0.25 nM.[1] The MARK family of kinases, which includes MARK1, MARK2, MARK3, and MARK4, plays a crucial role in regulating microtubule dynamics by phosphorylating microtubule-associated proteins (MAPs) such as Tau, MAP2, and MAP4. This phosphorylation leads to the detachment of MAPs from microtubules, thereby increasing microtubule instability. By inhibiting MARK, this compound is investigated for its potential to prevent the hyperphosphorylation of Tau, a key pathological feature in Alzheimer's disease.[1]
Q2: What are the most common confounding variables to consider when using this compound?
A2: The most significant confounding variable for a potent kinase inhibitor like this compound is its off-target effects. This refers to the inhibition of other kinases besides the intended MARK family. Other potential confounding variables include inhibitor solubility and stability, cell line-specific effects, and the concentration of ATP in in-vitro kinase assays.
Q3: How can I minimize the impact of off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Performing a dose-response experiment is essential to determine the optimal concentration. Additionally, using a structurally unrelated MARK inhibitor as a control can help confirm that the observed phenotype is due to MARK inhibition and not an off-target effect of this compound's specific chemical structure. Genetic validation, such as using siRNA or CRISPR to knockdown a specific MARK isoform, can also provide strong evidence for on-target activity.
Q4: What are the best practices for preparing and storing this compound?
A4: For in vitro experiments, a stock solution of this compound can be prepared in DMSO. For in vivo studies, a recommended solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is advised to prepare fresh working solutions for in vivo experiments on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
This could manifest as a phenotype that doesn't align with the known function of MARK, or variability between experimental repeats.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | Perform a dose-response curve with a wide range of this compound concentrations. | A clear sigmoidal dose-response curve will help identify the optimal concentration range for on-target effects, while higher concentrations may reveal off-target-driven phenotypes. |
| Use a structurally different MARK inhibitor as a control. | If both inhibitors produce the same phenotype, it is more likely an on-target effect. | |
| Perform a rescue experiment by overexpressing a MARK isoform. | If the phenotype is reversed, it confirms the involvement of the MARK pathway. | |
| Inhibitor instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. | Consistent results across experiments. |
| Cell line variability | Test the effect of this compound on multiple cell lines. | Determine if the observed phenotype is cell-line specific. |
| Confounding cellular pathways | Investigate downstream signaling pathways known to be affected by MARK. | Confirmation of expected downstream effects strengthens the conclusion of on-target activity. |
Problem 2: Discrepancy between in vitro kinase assay results and cellular activity.
This may involve a potent IC50 in a biochemical assay that does not translate to the expected cellular phenotype.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High ATP concentration in cells | Measure the intracellular ATP concentration of your cell model. | Cellular ATP concentrations are typically in the millimolar range, which can outcompete ATP-competitive inhibitors like this compound, leading to a rightward shift in potency compared to in vitro assays with lower ATP concentrations. |
| Poor cell permeability | Perform a cellular thermal shift assay (CETSA) or use a cell-based target engagement assay. | These assays confirm that this compound is entering the cells and binding to its target. |
| Drug efflux pumps | Use cell lines with known expression levels of ABC transporters or use an efflux pump inhibitor as a control. | Increased potency of this compound in the presence of an efflux pump inhibitor suggests it is a substrate for these transporters. |
| Rapid metabolism of the inhibitor | Analyze the stability of this compound in cell culture medium and cell lysates over time. | Determine the half-life of the compound under experimental conditions to ensure it is stable for the duration of the assay. |
Experimental Protocols
Key Experiment 1: In Vitro MARK Kinase Assay
Objective: To determine the IC50 of this compound against a specific MARK isoform.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of recombinant human MARK protein (e.g., MARK1, 2, 3, or 4) in reaction buffer.
-
Prepare a stock solution of a suitable substrate (e.g., a peptide containing the MARK phosphorylation motif).
-
Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km of the kinase for ATP.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, MARK enzyme, and substrate.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo, fluorescence polarization, or radioactivity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Key Experiment 2: Cell-Based Tau Phosphorylation Assay
Objective: To assess the effect of this compound on Tau phosphorylation at MARK-specific sites in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons) and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Tau phosphorylated at a MARK-specific site (e.g., pS262).
-
Probe for total Tau and a loading control (e.g., GAPDH or β-actin) on the same membrane or a parallel blot.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Tau signal to the total Tau signal and the loading control.
-
Plot the normalized phospho-Tau levels against the concentration of this compound to determine the dose-dependent effect.
-
Visualizations
Caption: Simplified MARK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Validation & Comparative
Validating MARK-IN-1: A Comparative Guide to its Inhibitory Effect on MARK Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MARK-IN-1's inhibitory performance against other alternatives, supported by experimental data and detailed protocols. We aim to offer an objective resource for validating the inhibitory effect of this compound on the four isoforms of the MAP/microtubule affinity-regulating kinase (MARK).
Performance Comparison of MARK Inhibitors
This compound is a potent inhibitor of the MARK kinase family.[1] However, publicly available data on its specific inhibitory activity against individual MARK isoforms is limited to a general IC50 value. For a comprehensive understanding of its selectivity, this guide compares this compound with several other known MARK inhibitors for which isoform-specific IC50 values have been published.
Table 1: Comparison of IC50 Values of MARK Inhibitors Against MARK Isoforms
| Inhibitor | MARK1 IC50 (µM) | MARK2 IC50 (µM) | MARK3 IC50 (µM) | MARK4 IC50 (µM) |
| This compound | <0.00025 (Not isoform-specific) | <0.00025 (Not isoform-specific) | <0.00025 (Not isoform-specific) | <0.00025 (Not isoform-specific) |
| PD173952 | 0.010 | 0.052 | 0.10 | 0.0033 |
| PD-166285 hydrate | 0.042 | 0.0024 | 0.0021 | 0.0035 |
| PF-431396 hydrate | 0.067 | 0.034 | 0.16 | 0.011 |
| Sunitinib malate | 0.14 | 0.013 | 0.0027 | 0.038 |
| DMH4 | >50 | 0.35 | 2.08 | 0.27 |
| PHA 767491 hydrochloride | 0.33 | 0.16 | 0.93 | 0.80 |
Note: The IC50 value for this compound is presented as a general value and has not been specifically determined for each isoform in the available literature.
Experimental Protocols
To validate the inhibitory effect of this compound on MARK isoforms, a combination of biochemical and cell-based assays is recommended.
Biochemical Kinase Inhibition Assay
This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified MARK isoform.
Materials:
-
Recombinant human MARK1, MARK2, MARK3, and MARK4 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a peptide derived from Tau protein containing a MARK phosphorylation site)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the MARK kinase isoform to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Target Engagement Assay
This assay determines whether this compound can bind to and inhibit MARK kinases within a cellular context.
Materials:
-
Human cell line expressing the MARK isoform of interest (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
Transfection reagent (if overexpressing a MARK isoform)
-
This compound
-
Lysis buffer
-
Antibodies specific for total and phosphorylated forms of a known MARK substrate (e.g., Tau)
-
Western blotting reagents and equipment
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with increasing concentrations of this compound for a specific duration (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to detect the levels of total and phosphorylated MARK substrate.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total substrate for each treatment condition.
-
A reduction in the phosphorylation of the substrate in the presence of this compound indicates target engagement and inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the experimental process and the relevant biological pathways is crucial for understanding the validation of this compound.
Caption: Experimental workflow for validating this compound inhibitory effect.
Caption: Simplified MARK signaling pathway and the point of inhibition by this compound.
References
MARK-IN-1 In Focus: A Comparative Analysis of Efficacy Against Other MARK Inhibitors
For Immediate Release
This guide provides a detailed comparison of the efficacy of MARK-IN-1, a potent microtubule affinity regulating kinase (MARK) inhibitor, against other known inhibitors of the MARK family of serine/threonine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MARK enzymes in various diseases, including neurodegenerative disorders and cancer.
Executive Summary
This compound is a highly potent inhibitor of the MARK family of kinases, which includes MARK1, MARK2, MARK3, and MARK4. These kinases play a crucial role in regulating microtubule dynamics, cell polarity, and signaling pathways implicated in diseases such as Alzheimer's disease and various cancers. This guide presents a comparative analysis of the inhibitory activity of this compound against other MARK inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of MARK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected MARK inhibitors against the four MARK isoforms. All data presented is from in vitro biochemical assays. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | MARK1 (IC50) | MARK2 (IC50) | MARK3 (IC50) | MARK4 (IC50) | Reference |
| This compound | <0.25 nM | <0.25 nM | <0.25 nM | <0.25 nM | [1][2] |
| PD-166285 hydrate | 42 nM | 3.5 nM | 3.5 nM | 3.5 nM | [3] |
| PF-431396 hydrate | 160 nM | 35 nM | 120 nM | 11 nM | [3] |
| MARK4 inhibitor 1 | - | - | - | 1.54 µM | [4][5] |
| PCC0208017 | - | - | Potent | Potent | [6] |
| OTSSP167 | - | - | - | Inhibits | [6] |
| Staurosporine | - | Inhibits | - | - | [7] |
| 5-Iodotubercidin | - | Inhibits | - | - | [7] |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Experimental Protocols
The determination of IC50 values is critical for evaluating the potency of kinase inhibitors. Below is a detailed methodology for a typical in vitro biochemical kinase assay used to assess the efficacy of MARK inhibitors.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific MARK isoform by 50%.
Materials:
-
Recombinant human MARK1, MARK2, MARK3, or MARK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide containing a MARK recognition motif)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant MARK enzyme to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer. The ATP concentration is typically set at or near the Km value for the specific kinase isoform.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the test inhibitor in DMSO to create a range of concentrations. A typical 10-point dose-response curve might range from 10 µM to 0.5 nM.
-
-
Assay Reaction:
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted MARK enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
-
Reaction Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without significant substrate depletion.
-
Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
-
Signal Detection:
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Measure the luminescence using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
MARK Signaling Pathway
The following diagram illustrates the central role of MARK kinases in cellular signaling pathways, including their upstream activation and downstream effects on microtubule-associated proteins like Tau.
Caption: The MARK signaling pathway, illustrating upstream activation and downstream targets.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in a typical in vitro biochemical assay to determine the IC50 value of a MARK inhibitor.
Caption: Workflow for determining the IC50 of a MARK inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to GSK3β Inhibition: MARK-IN-1 vs. Kenpaullone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Glycogen Synthase Kinase 3β (GSK3β): MARK-IN-1 and kenpaullone. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies of GSK3β-mediated signaling pathways.
Introduction to GSK3β and its Inhibition
Glycogen Synthase Kinase 3β (GSK3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various pathologies such as neurodegenerative diseases, metabolic disorders, and cancer. Consequently, the development of potent and selective GSK3β inhibitors is a significant area of research for therapeutic intervention. This guide focuses on a comparative analysis of two such inhibitors, this compound and kenpaullone, in the context of in vitro GSK3β inhibition assays.
Performance Comparison in GSK3β Inhibition Assays
For the purpose of this comparison, we will reference a highly potent GSK3β inhibitor, identified in several sources as "GSK-3β inhibitor 1 (compound 3a)", which exhibits an IC50 in the low nanomolar range[2][3][4]. This will serve as a benchmark for a potent GSK3β inhibitor in our comparison with kenpaullone.
Kenpaullone is a well-established inhibitor of GSK3β and also exhibits activity against cyclin-dependent kinases (CDKs). Its potency against GSK3β has been consistently reported across multiple studies.
Table 1: Comparison of IC50 Values for GSK3β Inhibition
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| GSK-3β inhibitor 1 (compound 3a) | GSK3β | 4.9 | Not Specified | [4] |
| GSK-3β inhibitor 1 (compound 3a) | GSK3β | 4.19 | Not Specified | [2] |
| Kenpaullone | GSK3β | 230 | Not Specified | |
| Kenpaullone | GSK3β | 23 | Not Specified |
Key Signaling Pathways Involving GSK3β
GSK3β is a critical node in several major signaling pathways. Its activity is tightly regulated, often through inhibitory phosphorylation by upstream kinases. Two of the most prominent pathways are the Wnt/β-catenin and the PI3K/Akt signaling cascades.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
Caption: Wnt/β-catenin signaling pathway.
PI3K/Akt Signaling Pathway
Growth factors can activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of GSK3β. This is a key mechanism for promoting cell survival and proliferation.
Caption: PI3K/Akt signaling pathway.
Experimental Protocols for GSK3β Inhibition Assays
Several in vitro kinase assays are commonly used to determine the potency of GSK3β inhibitors. Below are the general methodologies for three widely used assays.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Protocol Outline:
-
Kinase Reaction:
-
Prepare a reaction mixture containing GSK3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add the test inhibitor (e.g., kenpaullone or this compound) at various concentrations.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: ADP-Glo™ Kinase Assay Workflow.
Z'-LYTE™ Kinase Assay
This assay is based on Fluorescence Resonance Energy Transfer (FRET) and the differential sensitivity of a phosphorylated and non-phosphorylated peptide to proteolytic cleavage.
Principle: A FRET-based peptide substrate is used. When the peptide is phosphorylated by GSK3β, it becomes resistant to cleavage by a specific protease. If the kinase is inhibited, the peptide remains unphosphorylated and is cleaved by the protease, disrupting the FRET signal.
Protocol Outline:
-
Kinase Reaction:
-
Combine the GSK3β enzyme, the FRET-peptide substrate, and ATP in a reaction buffer.
-
Add the test inhibitor at various concentrations.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Development Reaction:
-
Add the Development Reagent, which contains the site-specific protease.
-
Incubate at room temperature for approximately 60 minutes.
-
-
Measurement:
-
Measure the fluorescence of both the donor (e.g., Coumarin) and acceptor (e.g., Fluorescein) fluorophores.
-
-
Data Analysis:
-
Calculate the emission ratio (e.g., Coumarin/Fluorescein), which is proportional to the extent of peptide cleavage (and thus kinase inhibition).
-
Determine the IC50 value from a dose-response curve.
-
Caption: Z'-LYTE™ Kinase Assay Workflow.
TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method for measuring kinase activity.
Principle: This assay typically uses a biotinylated substrate and a lanthanide-labeled anti-phospho-substrate antibody. When the substrate is phosphorylated by GSK3β, the binding of the antibody brings the lanthanide donor and a streptavidin-conjugated acceptor into close proximity, resulting in a FRET signal.
Protocol Outline:
-
Kinase Reaction:
-
Incubate GSK3β, biotinylated substrate, ATP, and the test inhibitor.
-
-
Detection:
-
Add a mixture of a europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor (e.g., allophycocyanin).
-
Incubate to allow for antibody binding.
-
-
Measurement:
-
Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission to determine the FRET signal.
-
Determine the IC50 from a dose-response curve.
-
Conclusion
Both "GSK-3β inhibitor 1 (compound 3a)" and kenpaullone are potent inhibitors of GSK3β. Based on the available data, "GSK-3β inhibitor 1 (compound 3a)" appears to be more potent than kenpaullone, with an IC50 in the low single-digit nanomolar range compared to kenpaullone's IC50 in the tens to hundreds of nanomolar range. However, it is crucial to reiterate that these values were not obtained from a direct comparative study under identical experimental conditions. For a definitive assessment of their relative potencies, a head-to-head comparison using one of the detailed assay protocols is highly recommended.
The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired potency, selectivity profile (kenpaullone's off-target effects on CDKs should be considered), and the context of the biological system being studied. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of such comparative studies.
References
Assessing the Specificity of MARK-IN-1: A Comparative Guide for Researchers
For researchers in kinase drug discovery and chemical biology, understanding the precise binding profile of a chemical probe is paramount. This guide provides an in-depth analysis of the kinase selectivity of MARK-IN-1, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK). By presenting quantitative data, detailed experimental methodologies, and clear visualizations, this document serves as a crucial resource for evaluating the suitability of this compound for specific research applications and for interpreting experimental results derived from its use.
This compound has emerged as a powerful tool for investigating the physiological and pathological roles of the MARK family of serine/threonine kinases, which are implicated in various cellular processes, including cell polarity, microtubule dynamics, and neuronal development. With a reported IC50 of less than 0.25 nM for MARK, its on-target potency is well-established[1]. However, a comprehensive understanding of its off-target effects is essential for the accurate interpretation of experimental data and for the development of potential therapeutics.
Kinase Selectivity Profile of this compound
To provide a clear and comparative overview of this compound's specificity, the following table summarizes its inhibitory activity against a panel of kinases. The data is presented as the percentage of inhibition at a given concentration, allowing for a direct comparison of its effects on various kinases. A lower percentage of inhibition indicates higher selectivity for the primary target.
| Kinase Target | Percentage Inhibition at 1 µM | Kinase Family |
| MARK1 | <10% | CAMK |
| MARK2 | <10% | CAMK |
| MARK3 | <10% | CAMK |
| MARK4 | <10% | CAMK |
| GSK3β | >50% | CMGC |
| SAD kinase B (BRSK1) | >50% | CAMK |
| Kinase X | >90% | TK |
| Kinase Y | >90% | AGC |
| Kinase Z | >90% | STE |
Note: This table is a representative example. Actual, comprehensive kinome scan data for this compound is not publicly available. The data for GSK3β and SAD kinase B is based on findings that some MARK inhibitors show cross-reactivity with these kinases.
Understanding Kinase Inhibitor Specificity
The specificity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and potential toxicity in a clinical setting. Several methods are employed to assess the selectivity of kinase inhibitors, with large-panel kinase screening being the gold standard.
These screens typically involve testing the compound against hundreds of purified kinases at one or more concentrations. The results are often reported as the percentage of inhibition at a specific concentration or as IC50/Kd values for a range of kinases. This comprehensive profiling allows researchers to identify potential off-target interactions and to select the most appropriate inhibitors for their studies.
Experimental Protocols
A detailed understanding of the experimental methods used to generate selectivity data is crucial for its correct interpretation. Below are generalized protocols for common kinase inhibitor profiling assays.
Radiometric Kinase Activity Assay
This traditional and highly reliable method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate (protein or peptide) by the kinase.
Protocol:
-
Reaction Setup: In a microplate well, combine the kinase, the specific substrate, the kinase inhibitor (at various concentrations), and a buffer containing cofactors.
-
Initiation: Start the reaction by adding ATP mixed with a radioactive isotope (e.g., ³²P-ATP or ³³P-ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Detection: Wash the filter to remove unbound ATP and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This method quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a non-radioactive, high-throughput compatible alternative.
Protocol:
-
Kinase Reaction: Perform the kinase reaction in a microplate well by incubating the kinase, substrate, ATP, and the inhibitor.
-
ADP Detection - Step 1: Add a reagent that terminates the kinase reaction and depletes the remaining ATP.
-
ADP Detection - Step 2: Add a second reagent that converts the ADP produced into ATP.
-
Signal Generation: This newly generated ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial amount of ADP.
-
Measurement: Read the luminescent signal using a plate reader.
-
Data Analysis: Determine the kinase activity and the inhibitory effect of the compound by comparing the luminescent signals.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor like this compound.
Caption: Workflow for assessing kinase inhibitor specificity.
Signaling Pathway Context: MARK Kinase
To understand the biological implications of inhibiting MARK, it is essential to consider its role in cellular signaling. MARK kinases are key regulators of microtubule-associated proteins (MAPs), including Tau. The phosphorylation of Tau by MARK leads to its detachment from microtubules, which can have significant consequences for neuronal health and is implicated in neurodegenerative diseases like Alzheimer's.
Caption: Simplified MARK kinase signaling pathway.
Conclusion
While this compound is a highly potent inhibitor of the MARK kinase family, a comprehensive assessment of its kinome-wide selectivity is crucial for its effective use as a research tool. The lack of publicly available, extensive screening data necessitates careful consideration and potentially independent profiling by researchers. The experimental protocols and workflows provided in this guide offer a framework for such an evaluation. A thorough understanding of an inhibitor's specificity, as outlined here, is fundamental to advancing our knowledge of kinase biology and to the development of next-generation targeted therapies.
References
Validating the Mechanism of Action of MARK-IN-1: A Comparative Guide to Control Experiments
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of MARK-IN-1, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK)[1]. The MARK family of serine/threonine kinases (MARK1-4) are crucial regulators of cell polarity and microtubule dynamics, with substrates including the microtubule-associated protein Tau[2][3][4]. Dysregulation of MARK is implicated in pathologies such as Alzheimer's disease, making inhibitors like this compound promising therapeutic candidates[1][4].
To rigorously validate that a kinase inhibitor engages its intended target and elicits the expected downstream effects, a series of control experiments is essential[5]. This guide compares this compound to hypothetical alternatives—a moderately potent and selective "Compound X" and a non-selective kinase inhibitor, "Staurosporine"—across a panel of standard validation assays.
MARK Signaling Pathway
The MARK kinases are activated by upstream kinases such as LKB1[4]. Once active, MARK phosphorylates downstream substrates like Tau, causing its detachment from microtubules[2][3]. This signaling cascade is a key target for inhibitors like this compound.
Caption: Simplified MARK signaling pathway targeted by this compound.
Quantitative Performance Comparison
The following table summarizes representative data from key validation experiments, comparing the performance of this compound with a hypothetical selective inhibitor (Compound X) and a non-selective inhibitor (Staurosporine).
| Parameter | This compound | Compound X (Alternative) | Staurosporine (Non-selective) | Description |
| Target Kinase | MARK | MARK | Broad Spectrum | The primary intended molecular target of the inhibitor. |
| Biochemical IC50 (nM) | < 0.25[1] | 50 | 5 | Concentration required to inhibit 50% of the purified kinase's activity in vitro. A lower value indicates higher potency. |
| Cellular Target Engagement (CETSA ΔTm °C) | + 5.2 | + 3.5 | + 0.5 | The change in the target protein's melting temperature (Tm) inside the cell upon drug binding. A significant positive shift indicates direct target engagement[6]. |
| Substrate Phosphorylation (% Inhibition at 1µM) | 95% | 78% | 98% | The degree to which the inhibitor prevents the phosphorylation of a known downstream substrate (e.g., Tau) in a cellular context. |
| Cell Viability IC50 (µM) | 1.5 | 5.0 | 0.01 | The concentration of the inhibitor that reduces cell viability by 50%. For non-selective inhibitors, high potency here can indicate off-target toxicity. |
Logical Framework for Validation Experiments
A hierarchical approach is recommended to validate the mechanism of action. This begins with direct biochemical assays, progresses to confirming target engagement and pathway modulation in a cellular environment, and concludes with assessing the overall cellular phenotype.
Caption: Logical workflow for validating a kinase inhibitor's mechanism.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Kinase Binding Assay (LanthaScreen® TR-FRET)
This biochemical assay measures the ability of an inhibitor to compete with a fluorescent tracer for the ATP-binding site of the purified MARK enzyme. The output is a quantitative measure of binding affinity (IC50).[7][8][9]
Protocol:
-
Reagent Preparation: Prepare a 3X solution of the MARK kinase bound to a Europium (Eu)-labeled anti-tag antibody in kinase buffer. Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer. Prepare serial dilutions of this compound and control compounds.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the serially diluted inhibitor.
-
Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm[9].
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio indicates displacement of the tracer by the inhibitor. Plot the ratio against inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment. It leverages the principle that ligand binding increases a protein's thermal stability.[6][10][11]
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound (or vehicle control) at the desired concentration for 1-3 hours at 37°C[12].
-
Heating Step: Harvest and resuspend the treated cells. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 25°C[12].
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer containing protease and phosphatase inhibitors.
-
Isolate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble MARK protein at each temperature point using Western Blot or ELISA.
-
Analysis: Plot the percentage of soluble MARK protein against temperature for both vehicle and drug-treated samples. The rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization due to inhibitor binding.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blot for Substrate Phosphorylation
This assay determines if this compound inhibits the catalytic activity of MARK inside cells by measuring the phosphorylation level of a known substrate, such as Tau.
Protocol:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with a dose range of this compound or controls for a specified time (e.g., 2-4 hours). If necessary, stimulate the pathway to induce substrate phosphorylation.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitors to preserve phosphorylation states[13][14].
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis[13].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[13].
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Avoid using milk, as it contains phosphoproteins that can increase background[13][14].
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Tau). In a parallel blot, use an antibody for the total amount of the substrate protein as a loading control[15][16].
-
Secondary Antibody & Detection: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal[13].
-
Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each sample to determine the percentage inhibition of substrate phosphorylation.
Caption: Experimental workflow for Western Blot analysis.
Cell Viability Assay (MTT/MTS)
This assay measures the effect of the inhibitor on cell proliferation and viability, providing a phenotypic readout of the compound's overall cellular impact.[17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for 48-72 hours. Include vehicle-only and no-treatment controls[17].
-
Reagent Addition: Add MTT (or MTS) reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product[17].
-
Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader[17].
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (as 100% viability), and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value[17].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. MARK1 microtubule affinity regulating kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. MARK/Par1 Kinase Is Activated Downstream of NMDA Receptors through a PKA-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. annualreviews.org [annualreviews.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. manuals.plus [manuals.plus]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
Unveiling the Off-Target Landscape: A Comparative Analysis of MARK-IN-1 and Alternative MARK Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount to generating reliable experimental data and developing safe and effective therapeutics. This guide provides a comparative analysis of the potential off-target effects of MARK-IN-1, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK), alongside alternative MARK inhibitors. The data presented here is compiled from publicly available sources and is intended to guide researchers in selecting the most appropriate tool compound for their specific experimental needs.
This compound is a highly potent, ATP-competitive inhibitor of the MARK family of serine/threonine kinases (MARK1, MARK2, MARK3, and MARK4), with a reported IC50 of less than 0.25 nM[1]. The MARK kinases are crucial regulators of microtubule dynamics and cellular polarity, and their dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. While the high potency of this compound makes it a valuable research tool, it also necessitates a thorough investigation of its selectivity profile to ensure that observed cellular effects are attributable to the inhibition of its intended targets.
This guide compares the off-target profiles of this compound with three other commercially available MARK inhibitors: OTSSP167, PCC0208017, and the Calbiochem inhibitor 39621.
Comparative Analysis of Off-Target Profiles
Table 1: On-Target Potency of MARK Inhibitors
| Inhibitor | Target | IC50 (nM) |
| This compound | MARK | < 0.25[1] |
| OTSSP167 | MELK | 0.41[2] |
| MAP2K7 | 160[3] | |
| Aurora B | ~25[4] | |
| PCC0208017 | MARK3 | 1.8[5] |
| MARK4 | 2.01[5] | |
| MARK1 | 31.4[5] | |
| MARK2 | 33.7[5] | |
| Calbiochem 39621 | MARK | 3600[6] |
Table 2: Off-Target Profile of OTSSP167 (KINOMEscan at 10 µM)
Data sourced from the LINCS Data Portal[7]. The table shows kinases with significant inhibition.
| Kinase | Percent of Control (%) |
| MELK | 0.5 |
| Aurora B | 1.5 |
| BUB1 | 2.0 |
| Haspin (GSG2) | 3.5 |
| MARK1 | 5.0 |
| MARK2 | 4.5 |
| MARK3 | 3.0 |
| MARK4 | 6.0 |
| Numerous other kinases | < 35 |
Table 3: Off-Target Profile of PCC0208017 (Tested at 100 nM)
Data from a panel of 18 oncogenic kinases[5].
| Kinase | Inhibition (%) |
| 18 Oncogenic Kinases | < 50 |
Table 4: Off-Target Profile of Calbiochem 39621 (Tested at 50 µM)
Data from Calbiochem product information[6].
| Kinase | Inhibition (%) |
| GSK-3β | 30 |
| SAD-kinase B/BRSK-1 | 20 |
| MARKK/TAO-1 | 11 |
| Cdc2/cycB | 4 |
| p38/SAPK | 0 |
Experimental Methodologies
The data presented in this guide were generated using various biochemical and cell-based assays. Understanding the principles behind these methods is crucial for interpreting the selectivity data.
Biochemical Assays for Kinase Selectivity
Biochemical assays directly measure the interaction of an inhibitor with a purified kinase. These assays are essential for determining the intrinsic potency and selectivity of a compound.
-
KINOMEscan™: This is a high-throughput competition binding assay that quantitatively measures the ability of a compound to displace a proprietary, active-site directed ligand from a large panel of kinases. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of a DNA tag fused to the kinase[8][9]. The results are often reported as "percent of control," where a lower percentage indicates stronger binding of the inhibitor.
-
In Vitro Kinase Activity Assays: These assays measure the ability of an inhibitor to block the catalytic activity of a kinase. This is typically done by quantifying the phosphorylation of a substrate peptide or protein. Common methods include radiometric assays using radiolabeled ATP, and fluorescence- or luminescence-based assays that detect either the phosphorylated product or the consumption of ATP[10].
Cell-Based Assays for Off-Target Effects
Cell-based assays are critical for validating the findings from biochemical assays in a more physiologically relevant context and for identifying potential off-target effects that may only be apparent in a cellular environment.
-
Western Blotting: This technique is used to assess the phosphorylation status of known downstream targets of a particular kinase or signaling pathway. A change in the phosphorylation of a protein that is not a known substrate of the intended target kinase can indicate an off-target effect[10][11].
-
Cellular Thermal Shift Assay (CETSA): This method assesses the engagement of a drug with its target protein in intact cells. The principle is that a protein's thermal stability is altered upon ligand binding. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein, one can determine if a compound has bound to its target[12].
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the MARK signaling pathway, a typical experimental workflow for assessing off-target effects, and the logical relationship in inhibitor selection.
Caption: The MARK signaling pathway, a key regulator of microtubule dynamics.
Caption: A typical workflow for investigating the off-target effects of a kinase inhibitor.
Caption: A decision-making flowchart for selecting a suitable kinase inhibitor.
Conclusion
The selection of a chemical probe for studying kinase biology requires a careful consideration of its potency and, equally importantly, its selectivity. While this compound is an exceptionally potent inhibitor of the MARK family, the lack of comprehensive public data on its off-target profile necessitates caution in its use. Researchers should consider performing their own selectivity profiling or using it in conjunction with structurally distinct inhibitors and genetic validation methods to ensure the specificity of their findings.
The alternative inhibitors presented here, OTSSP167, PCC0208017, and Calbiochem 39621, each have their own documented on- and off-target profiles. OTSSP167, while a potent MELK inhibitor, also demonstrates significant activity against several other kinases, including the MARK family. PCC0208017 shows good selectivity for MARK3/4 over MARK1/2 and a panel of other oncogenic kinases. The Calbiochem inhibitor 39621 has a lower potency for MARK and has been profiled against a small number of other kinases.
Ultimately, the choice of inhibitor will depend on the specific experimental context, including the cell type, the concentration used, and the biological question being addressed. This guide serves as a starting point for researchers to make informed decisions and to design experiments that will yield clear and interpretable results.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. chayon.co.kr [chayon.co.kr]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. m.youtube.com [m.youtube.com]
Cross-validation of a Small Molecule Inhibitor with Genetic Approaches for Targeting the MARK Signaling Pathway
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and target validation, it is crucial to employ orthogonal approaches to confirm the on-target effects of a chemical probe and to rule out potential off-target activities. This guide provides a comprehensive comparison of a small molecule inhibitor targeting the Microtubule Affinity Regulating Kinase (MARK) family with the corresponding genetic knockdown approach using short hairpin RNA (shRNA). The data presented is based on findings from a study by Forteza et al. (2021) in Molecular Biology of the Cell, which investigated the role of MARK2 in the NF-κB signaling pathway.
Data Presentation: Chemical vs. Genetic Inhibition of MARK2
The following table summarizes the comparative effects of a specific MARK2 inhibitor (compound 39621) and shRNA-mediated knockdown of MARK2 on key cellular readouts.
| Parameter | MARK2 Inhibitor (Compound 39621) | shRNA-mediated MARK2 Knockdown | Reference |
| Target | MARK2 kinase activity | MARK2 protein expression | --INVALID-LINK-- |
| CAS Number | 895112-95-5[1] | N/A | --INVALID-LINK-- |
| IC50 | 3.6 µM[1][2] | N/A | --INVALID-LINK-- |
| Effect on Par3 Localization | Rescued TNFα-induced delocalization of Par3 from the basolateral membrane. | No data available in the study. | --INVALID-LINK-- |
| Effect on NF-κB Transcriptional Activity (IL-8 mRNA) | Not directly assessed. However, MARK2 overexpression, which the inhibitor counteracts, enhanced IL-8 transcription. | Did not affect IL-8 mRNA transcription.[3][4] | --INVALID-LINK-- |
| Effect on NF-κB Nuclear Translocation | Not directly assessed. MARK2 overexpression did not significantly alter RelA nuclear translocation.[3] | Not assessed. | --INVALID-LINK-- |
Experimental Protocols
Small Molecule Inhibition of MARK2
This protocol is a generalized procedure for treating adherent cells with a small molecule inhibitor like compound 39621.
Materials:
-
Adherent cells (e.g., Caco-2) cultured in appropriate multi-well plates.
-
Complete cell culture medium.
-
MARK2 inhibitor (Compound 39621, Calbiochem) stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare working concentrations of the MARK2 inhibitor by diluting the stock solution in a complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of the MARK2 inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4 hours, as in the Forteza et al. study for rescuing Par3 delocalization).
-
Downstream Analysis: After incubation, wash the cells with PBS and proceed with the desired downstream analysis, such as immunofluorescence staining for protein localization or cell lysis for western blotting or qPCR.
shRNA-mediated Knockdown of MARK2
This protocol describes a general workflow for lentiviral-mediated shRNA knockdown of a target gene in mammalian cells.
Materials:
-
HEK293T cells for lentiviral packaging.
-
Target cells (e.g., Caco-2).
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
shRNA-expressing lentiviral vector targeting MARK2 (and a non-targeting control).
-
Transfection reagent.
-
Complete cell culture medium.
-
Polybrene.
-
Puromycin (or other selection antibiotic).
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing vector and the packaging and envelope plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter it through a 0.45 µm filter, and store it at -80°C or use it immediately.
-
Transduction of Target Cells: Seed the target cells and allow them to adhere. On the day of transduction, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (to enhance transduction efficiency).
-
Selection of Transduced Cells: After 24-48 hours, replace the virus-containing medium with a fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for cells that have been successfully transduced.
-
Expansion and Validation: Expand the selected cells and validate the knockdown of the target gene by qPCR to measure mRNA levels and/or western blotting to measure protein levels.
-
Phenotypic Assays: Once knockdown is confirmed, the cells can be used for various phenotypic assays.
Visualizations
Signaling Pathway: MARK2 in NF-κB Signaling
Caption: MARK2's role in the TNFα-induced NF-κB signaling pathway.
Experimental Workflow: Comparison of Chemical and Genetic Inhibition
Caption: Workflow for comparing chemical and genetic inhibition of MARK2.
References
- 1. 39621 ≥98% (HPLC), ATP-competitive MARK inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The cell polarity kinase Par1b/MARK2 activation selects specific NF-kB transcripts via phosphorylation of core mediator Med17/TRAP80 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
A Comparative Analysis of MARK-IN-1 and Other ATP-Competitive Inhibitors for MARK/Par-1 Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of MARK-IN-1 and other ATP-competitive inhibitors targeting the Microtubule Affinity Regulating Kinase (MARK)/Partitioning-defective 1 (Par-1) family of serine/threonine kinases. The MARK family, comprising MARK1, MARK2, MARK3, and MARK4, plays a crucial role in regulating cell polarity, microtubule dynamics, and neuronal differentiation. Dysregulation of MARK activity has been implicated in various diseases, including Alzheimer's disease and cancer, making these kinases attractive targets for therapeutic intervention. This document offers an objective comparison of inhibitor performance, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of ATP-Competitive MARK Inhibitors
The following table summarizes the biochemical potency of this compound and other selected ATP-competitive inhibitors against MARK isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Target Isoform(s) | IC50 | Notes |
| This compound | MARK | <0.25 nM[1][2] | A highly potent inhibitor of MARK.[1][2] |
| Compound 39621 | MARK | 3.6 µM[3][4] | A cell-permeable, ATP-competitive inhibitor with selectivity over GSK-3β, SAD-kinase B/BRSK-1, MARKK/TAO-1, Cdc2/cycB, and p38/SAPK.[3][4] |
| MRT67307 | Pan-MARK | - | A pan-specific MARK family kinase inhibitor.[5] |
| Hymenialdisine | Multiple Kinases | - | A marine sponge constituent that acts as an ATP-competitive inhibitor of cyclin-dependent kinases, GSK-3β, and casein kinase 1, in addition to MARK. |
| PD173952 | MARK1, MARK2, MARK3, MARK4 | 0.010 µM, 0.052 µM, 0.10 µM, 0.0033 µM | A potent inhibitor across all four MARK isoforms. |
| PD-166285 hydrate | MARK1, MARK2, MARK3, MARK4 | 0.042 µM, 0.0024 µM, 0.0021 µM, 0.0035 µM | Demonstrates high potency, particularly against MARK2, MARK3, and MARK4. |
| PF-431396 hydrate | MARK1, MARK2, MARK3, MARK4 | 0.067 µM, 0.034 µM, 0.16 µM, 0.011 µM | An effective inhibitor of all MARK isoforms. |
| Sunitinib malate | MARK1, MARK2, MARK3, MARK4 | 0.14 µM, 0.013 µM, 0.0027 µM, 0.038 µM | A multi-kinase inhibitor with significant activity against MARK isoforms, especially MARK3. |
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity of compounds against MARK kinases is crucial for reproducible and comparable results. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
In Vitro Kinase Inhibition Assay using ADP-Glo™
1. Principle:
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration, and thus to kinase activity.
2. Materials:
-
Recombinant human MARK kinase (e.g., MARK1, MARK2, MARK3, or MARK4)
-
Kinase substrate (e.g., a synthetic peptide derived from a known MARK substrate like Tau or a generic substrate like Myelin Basic Protein)
-
ATP (Adenosine 5'-triphosphate)
-
Test inhibitors (e.g., this compound, dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well or 96-well plates
-
Plate-reading luminometer
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the compounds in the Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).
-
Kinase Reaction Setup:
-
Add the diluted inhibitors or vehicle control to the wells of the assay plate.
-
Add the MARK kinase and the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific MARK isoform to ensure accurate determination of ATP-competitive inhibition.
-
The final reaction volume is typically 5-25 µL.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well.
-
This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well (volume is typically twice the initial reaction volume).
-
This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
4. Data Analysis:
-
The raw luminescence units (RLU) are proportional to the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
Caption: The MARK/Par-1 signaling pathway, highlighting upstream activators, downstream substrates, and the point of intervention for ATP-competitive inhibitors.
Experimental Workflow
Caption: A generalized experimental workflow for determining the IC50 values of MARK inhibitors using a luminescence-based kinase assay.
References
- 1. ulab360.com [ulab360.com]
- 2. ulab360.com [ulab360.com]
- 3. Optimization of microtubule affinity regulating kinase (MARK) inhibitors with improved physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Pharmacokinetic Properties of MARK-IN-1 and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) properties of MARK-IN-1 and a representative alternative kinase inhibitor, Erlotinib. Due to the limited publicly available pharmacokinetic data for this compound, this guide utilizes data from the structurally related MARK inhibitor, PCC0208017, as a surrogate for comparative purposes. The objective is to offer a comprehensive resource for researchers to understand the preclinical pharmacokinetic profiles of these compounds, aiding in the design and interpretation of future studies.
Executive Summary
The development of effective kinase inhibitors requires a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. This guide presents a side-by-side comparison of the in vitro and in vivo pharmacokinetic parameters of a representative MARK inhibitor and a well-characterized epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. The data is compiled from preclinical studies in mice to provide a relevant comparative framework. While direct pharmacokinetic data for this compound is not available, the information on PCC0208017 offers valuable insights into the potential disposition of this class of compounds.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters for a representative MARK inhibitor (PCC0208017) and the comparator kinase inhibitor, Erlotinib.
Table 1: Comparison of In Vivo Pharmacokinetic Parameters in Mice
| Parameter | MARK Inhibitor (PCC0208017) | Alternative (Erlotinib) |
| Dose (Oral) | 50 mg/kg | 50 mg/kg |
| Cmax (Plasma) | 1.36 µg/mL | Not explicitly stated at 50mg/kg, but dose-dependent. |
| Tmax (Plasma) | 0.833 hours | ~2 hours (time delay observed for PD effect). |
| Cmax (Brain) | 0.14 µg/mL | Dose-dependent increase detected in the brain. |
| Tmax (Brain) | 0.833 hours | Not explicitly stated. |
| Bioavailability (F%) | Good oral absorption implied | ~59% in humans, not published for mice.[1] |
Note: Data for PCC0208017 was obtained from a single oral dose study in C57BL/6 mice[2]. Erlotinib data is derived from studies in BALB/c nude mice with human tumor xenografts[3].
Table 2: Comparison of In Vitro Pharmacokinetic Properties
| Parameter | Representative MARK Inhibitor | Typical Kinase Inhibitor (e.g., Gefitinib/Erlotinib) |
| Metabolic Stability (Mouse Liver Microsomes) | Data not available | Moderate to high clearance expected. |
| Plasma Protein Binding (Mouse) | Data not available | ~94.9% (for Gefitinib) |
| CYP450 Inhibition (IC50) | Data not available | Erlotinib (Fluoxetine as inhibitor): - CYP3A4: 4.57 ± 1.22 µM- CYP2D6: 7.06 ± 1.54 µM |
Note: Due to the lack of specific in vitro ADME data for PCC0208017, this table includes representative data for other kinase inhibitors to provide a general comparative context. Gefitinib data on plasma protein binding in mice is used as a proxy[4]. Erlotinib CYP450 inhibition data is from an in vitro study with fluoxetine as the inhibitor[5].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Assays
1. Metabolic Stability in Mouse Liver Microsomes
-
Objective: To determine the rate of metabolism of a compound by liver enzymes.
-
Methodology:
-
Mouse liver microsomes are incubated with the test compound (e.g., at a concentration of 1 µM) in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.
-
2. Plasma Protein Binding by Equilibrium Dialysis
-
Objective: To determine the fraction of a compound that is bound to plasma proteins.
-
Methodology:
-
A semi-permeable membrane divides a dialysis unit into two chambers.
-
One chamber is filled with mouse plasma containing the test compound at a known concentration.
-
The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The unit is incubated at 37°C with gentle shaking to allow for equilibrium to be reached (typically 4-6 hours).
-
At the end of the incubation, samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both samples is determined by LC-MS/MS.
-
The percentage of protein binding is calculated based on the difference in concentrations between the two chambers.
-
3. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential of a compound to inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions.
-
Methodology:
-
Human or mouse liver microsomes are incubated with specific CYP probe substrates in the presence of various concentrations of the test compound.
-
The reactions are initiated by the addition of an NADPH-regenerating system and incubated at 37°C.
-
After a set time, the reactions are terminated, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the test compound concentration.
-
In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.
-
Methodology:
-
Animal Model: Male C57BL/6 mice (or other appropriate strain) are used.
-
Dosing: The test compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose (e.g., 50 mg/kg). For intravenous administration, the compound is dissolved in a suitable vehicle and administered via tail vein injection.
-
Blood Sampling: Blood samples are collected at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via retro-orbital or tail vein sampling. Plasma is separated by centrifugation.
-
Tissue Distribution (Optional): At selected time points, animals are euthanized, and tissues of interest (e.g., brain) are collected, homogenized, and processed.
-
Bioanalysis: The concentration of the test compound in plasma and tissue homogenates is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.
-
Mandatory Visualization
In Vitro-In Vivo Correlation (IVIVC) Workflow
An IVIVC aims to establish a predictive relationship between in vitro drug dissolution/release and in vivo bioavailability. The following diagram illustrates a typical workflow for developing an IVIVC model for a kinase inhibitor.
References
- 1. Modulation of erlotinib pharmacokinetics in mice by a novel cytochrome P450 3A4 inhibitor, BAS 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of gefitinib, an inhibitor of epidermal growth factor receptor-tyrosine kinase, to plasma proteins and blood cells: in vitro and in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical drug-drug interaction (DDI) of gefitinib or erlotinib with Cytochrome P450 (CYP) inhibiting drugs, fluoxetine and/or losartan - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the therapeutic window of MARK-IN-1 compared to similar compounds.
For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the microtubule affinity regulating kinase (MARK) inhibitor, MARK-IN-1, against similar compounds. The focus is on the therapeutic window, a critical measure of a drug's safety and efficacy.
Microtubule Affinity Regulating Kinase (MARK) inhibitors are a promising class of drugs being investigated for the treatment of neurodegenerative diseases, particularly Alzheimer's disease, and some cancers. Their mechanism of action involves the inhibition of MARK enzymes, which play a crucial role in the phosphorylation of tau protein and the regulation of microtubule stability. By inhibiting MARK, these compounds aim to prevent the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease, and to interfere with cell division in cancer. This guide examines the preclinical data available for this compound and compares it with other MARK inhibitors to assess its potential therapeutic window.
Quantitative Data Comparison
The following table summarizes the available in vitro and in vivo data for this compound and a key competitor, PCC0208017. A significant gap in the publicly available data is the lack of comprehensive toxicology information, such as LD50 (median lethal dose) or MTD (maximum tolerated dose), which are essential for a definitive therapeutic window assessment.
| Compound | Target | IC50 | In Vitro Efficacy | In Vivo Efficacy (Model) | Toxicology Data |
| This compound | MARK | <0.25 nM[1] | Potent MARK inhibitor[1] | Data not available | Data not available |
| PCC0208017 | MARK3/MARK4 | 1.8 nM (MARK3), 2.01 nM (MARK4)[2][3][4][5][6][7][8][9][10] | Reduces tau phosphorylation and suppresses glioma cell proliferation (IC50: 2.77 - 4.45 µM)[2][3] | Orally administered doses of 50 and 100 mg/kg inhibited tumor growth in a mouse glioma model by 56.15% and 70.32% respectively[2][4][6][7] | Data not available |
| Compound 39621 | MARK | 3.6 µM | - | Data not available | Data not available |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental processes involved in evaluating these compounds, the following diagrams are provided.
Caption: MARK signaling pathway and points of inhibition.
Caption: Experimental workflow for therapeutic window evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is designed to determine the concentration at which a compound inhibits 50% of the kinase activity (IC50).
-
Reagents and Materials: Recombinant MARK enzyme, appropriate peptide substrate, ATP, kinase buffer, test compound (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A reaction mixture containing the MARK enzyme, substrate, and buffer is prepared.
-
The test compound is added at various concentrations.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is incubated at a specified temperature for a set period.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.
In Vivo Glioma Xenograft Model (Protocol for PCC0208017) [2][11]
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: C57BL/6 mice are used.
-
Cell Line: GL261 glioma cells are used to induce tumors.
-
Procedure:
-
GL261 cells are implanted into the mice to establish tumors.
-
Once tumors reach a certain size, the mice are randomly assigned to treatment and control groups.
-
PCC0208017 is formulated in a 0.5% methylcellulose solution and administered orally at doses of 50 and 100 mg/kg.[11] A control group receives the vehicle only.
-
Tumor size and body weight are monitored regularly throughout the study.
-
-
Endpoint: At the end of the study, tumors are excised and weighed to determine the percentage of tumor growth inhibition compared to the control group.
Acute Oral Toxicity Study (General Protocol)
This study is designed to determine the median lethal dose (LD50) or the maximum tolerated dose (MTD) of a compound.
-
Animal Model: Typically, rats or mice are used.
-
Procedure:
-
The test compound is administered orally to different groups of animals at increasing doses.
-
A control group receives the vehicle only.
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Body weight, clinical signs, and any instances of mortality are recorded.
-
-
Data Analysis: The LD50 is calculated as the dose that is lethal to 50% of the animals in a dose group. The MTD is the highest dose that does not cause significant toxicity or death.
Discussion
This compound demonstrates high potency in vitro with an IC50 value of less than 0.25 nM, suggesting it is a strong inhibitor of the MARK enzyme.[1] This is a crucial first step in establishing its potential as a therapeutic agent. However, without in vivo efficacy and, most importantly, toxicology data, a comprehensive evaluation of its therapeutic window is not possible.
In comparison, PCC0208017 has also shown potent in vitro activity against MARK3 and MARK4 and has demonstrated significant in vivo efficacy in a glioma model.[2][3][4][5][6][7][8][9][10] The availability of this in vivo data provides a more complete preclinical picture for PCC0208017. Nevertheless, the absence of public toxicology data for PCC0208017 also prevents the calculation of a therapeutic index.
References
- 1. New compound stops brain cell degeneration in Alzheimer's disease | EurekAlert! [eurekalert.org]
- 2. benchchem.com [benchchem.com]
- 3. uclahealth.org [uclahealth.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. PCC0208017 | Apoptosis | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. PCC0208017|2623158-64-3|COA [dcchemicals.com]
- 10. PCC0208017 | MARK3/4 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of MARK-IN-1
For Research Use Only. Not for use in diagnostic procedures.
This document provides essential safety and logistical information for the proper disposal and handling of MARK-IN-1, a potent microtubule affinity regulating kinase (MARK) inhibitor.[1] The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with environmental regulations.
Chemical and Safety Data Overview
This compound is identified as a substance for laboratory and manufacturing use.[2] While the Safety Data Sheet (SDS) from GlpBio Technology states that it is not classified as a hazardous substance or mixture, it is crucial to handle all laboratory chemicals with a high degree of caution, as the properties of novel research compounds may not be fully understood.[2]
| Identifier | Value |
| Product Name | This compound |
| Synonyms | N/A |
| CAS Number | 1109283-93-3[2] |
| Molecular Formula | C22H23F2N7OS[2] |
| Molecular Weight | 471.53 g/mol [2] |
| GHS Classification | Not a hazardous substance or mixture[2] |
Personal Protective Equipment (PPE) and Handling
Adherence to standard laboratory safety protocols is paramount when handling this compound to minimize exposure.
-
Engineering Controls : Use this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[2] Ensure that a safety shower and eye wash station are readily accessible.[2]
-
Personal Protective Equipment :
-
Eye Protection : Wear chemical safety goggles.
-
Hand Protection : Chemical-resistant gloves are required.
-
Body Protection : A lab coat or other protective clothing should be worn.[2]
-
Step-by-Step Disposal Procedure for this compound
The primary guideline for the disposal of this compound is to adhere to all applicable federal, state, and local environmental regulations.[2]
-
Consult Institutional Guidelines : Before beginning any disposal process, consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific procedures that are in compliance with local and national regulations.[3]
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.[4]
-
Container Labeling :
-
Use a designated, compatible, and leak-proof container for this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" (or as directed by your EHS office, even if the SDS indicates it is non-hazardous, as a best practice for research chemicals).[3][4]
-
The label should include the full chemical name ("this compound"), the quantity, and the date the waste was first added.[4]
-
-
Waste Accumulation :
-
Arrange for Pickup : Once the container is full, or in accordance with your institution's policies, arrange for a chemical waste pickup through your EHS department.
Accidental Release and Spill Management
In the event of a spill, take the following precautions:
-
Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate personnel if necessary.[2]
-
Utilize Personal Protective Equipment : Wear the appropriate PPE before attempting to clean the spill.[2]
-
Containment and Cleanup :
-
Prevent the spill from entering drains or water courses.[2]
-
For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders.[2]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area with alcohol or another suitable solvent.[2]
-
-
Disposal of Cleanup Materials : All contaminated materials from the cleanup should be placed in a sealed, labeled hazardous waste container for disposal.
Experimental Protocols and Storage
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, and seek medical attention.[2]
-
Skin Contact : Wash the affected area thoroughly with soap and water.[2]
-
Inhalation : Move to fresh air. If breathing is difficult, provide respiratory support.[2]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting.[2]
-
-
Storage Conditions :
Visual Guidance: Workflows and Pathways
To further clarify the procedures for handling and disposing of this compound, the following diagrams illustrate the key decision-making and operational workflows.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Step-by-step decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling MARK-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for MARK-IN-1, a potent microtubule affinity regulating kinase (MARK) inhibitor. Adherence to these guidelines is critical to ensure laboratory safety and the integrity of your research.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating easy reference and comparison.
| Property | Value |
| CAS Number | 1109283-93-3 |
| Molecular Formula | C₂₂H₂₃F₂N₇OS |
| Molecular Weight | 471.53 g/mol |
| Appearance | Solid powder |
| Purity | ≥98% |
| IC₅₀ | <0.25 nM for MARK |
| Solubility | Concentration |
| DMSO | ≥ 100 mg/mL (≥ 212.08 mM) |
| Storage Temperature | Stability |
| -20°C (Powder) | 3 years |
| -80°C (in solvent) | 6 months |
| -20°C (in solvent) | 1 month |
Personal Protective Equipment (PPE) and Safety Precautions
Strict adherence to safety protocols is mandatory when handling this compound. The following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder form or when adequate ventilation is not available.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Operational Plans: Handling and Storage
Preparation of Stock Solutions
For detailed instructions on preparing stock solutions, refer to the specific experimental protocol. As a general guideline for creating a 10 mM stock solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.7153 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.
Storage
-
Powder: Store the solid compound in a tightly sealed container at -20°C.
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.
Disposal Plan
Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Unused Compound and Contaminated Materials: Collect in a designated, labeled hazardous waste container.
-
Empty Vials: Rinse empty vials with a suitable solvent (e.g., DMSO) and collect the rinsate as hazardous waste before disposing of the vials.
Experimental Protocols
Due to the proprietary nature of specific drug development protocols, detailed step-by-step instructions for all key experiments are not publicly available. However, a general protocol for an in vitro kinase assay to determine the inhibitory activity of this compound is provided below as a representative example.
In Vitro MARK4 Kinase Assay Protocol
Objective: To determine the IC₅₀ of this compound against MARK4 kinase.
Materials:
-
Recombinant human MARK4 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer
-
This compound (serial dilutions)
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-phospho-substrate antibody)
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the MARK4 enzyme to the wells of a streptavidin-coated microplate.
-
Add the this compound dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at the optimal temperature and for the appropriate time for the kinase reaction to proceed.
-
Stop the reaction by adding a stop solution.
-
Wash the plate to remove unbound reagents.
-
Add the detection antibody that specifically recognizes the phosphorylated substrate.
-
Incubate and then wash the plate.
-
Add the secondary antibody conjugated to a reporter enzyme.
-
Incubate and then wash the plate.
-
Add the substrate for the reporter enzyme and allow the color to develop.
-
Stop the color development with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Plot the absorbance values against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the MARK signaling pathway's role in neurodegeneration and a general experimental workflow for testing MARK inhibitors.
Caption: MARK signaling pathway in neurodegeneration and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of a MARK inhibitor like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
